Sandramycin
Description
Properties
Molecular Formula |
C60H76N12O16 |
|---|---|
Molecular Weight |
1221.3 g/mol |
IUPAC Name |
3-hydroxy-N-[(3R,7S,16S,23R,27S,36S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82)/t39-,40-,41+,42+,51+,52+/m1/s1 |
InChI Key |
WXIVYIYCEBUEHL-RTQGILJWSA-N |
SMILES |
CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |
Isomeric SMILES |
CC(C)[C@H]1C(=O)OC[C@H](C(=O)N2CCCC[C@H]2C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3CCCC[C@H]3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |
Canonical SMILES |
CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O |
Synonyms |
sandramycin |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Sandramycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sandramycin is a potent antitumor antibiotic belonging to the cyclic decadepsipeptide family, which also includes the luzopeptins.[1] Its primary mechanism of action is the bifunctional intercalation into the minor groove of DNA, leading to the inhibition of critical cellular processes and ultimately cell death. This technical guide provides an in-depth exploration of the molecular interactions, experimental validation, and cytotoxic effects of this compound, tailored for a scientific audience. While its profound impact on DNA structure and function is well-documented, direct evidence for its role as a topoisomerase II inhibitor or an inducer of apoptosis remains to be definitively established in the current body of scientific literature.
Molecular Mechanism of Action: DNA Bisintercalation
This compound's cytotoxic activity is rooted in its high-affinity binding to DNA. Structurally, it is a C2-symmetric cyclic decadepsipeptide featuring two 3-hydroxyquinaldic acid chromophores.[2] This unique architecture enables it to act as a bifunctional intercalator, a process where both chromophores insert themselves between DNA base pairs.[3]
The core mechanism can be dissected into the following key events:
-
Minor Groove Binding: The cyclic decadepsipeptide backbone of this compound recognizes and binds to the minor groove of the DNA double helix.[1]
-
Bisintercalation: The two pendant chromophores then intercalate into the DNA, sandwiching two base pairs. This binding event spans across the DNA helix.[1][4]
-
Sequence Selectivity: this compound exhibits a binding preference for regions of DNA rich in alternating adenine (A) and thymine (T) residues.[1][4] Specifically, it favors 5'-AT dinucleotide sequences.[1] This selectivity is attributed to the steric accessibility of the minor groove in A-T rich regions and the potential for hydrogen bond formation between the drug and the DNA.[5]
-
Structural Distortion of DNA: The bisintercalation process induces a significant conformational change in the DNA structure. The interchromophore distance in the bound state is approximately 10.1 Å, indicating a compact conformation of the drug when complexed with DNA.[1][4] This distortion interferes with the binding of DNA-processing enzymes and transcription factors, thereby disrupting essential cellular functions like replication and transcription.
The binding of this compound to DNA is a highly stable interaction, characterized by exceptionally slow dissociation rates (off-rates), which contributes to its potent biological activity.[5]
Quantitative Data
The binding affinity of this compound and its components to DNA has been quantitatively assessed, providing insights into the structure-activity relationship.
| Compound/Component | Binding Target | Binding Affinity (ΔG°) | Citation |
| This compound (Complete Molecule) | DNA | -10.2 kcal/mol | [1][4] |
| Cyclic Decadepsipeptide Core | DNA | -6.0 kcal/mol | [1][4] |
| First Chromophore Addition | DNA | -3.2 kcal/mol (incremental) | [1][4] |
| Second Chromophore Addition | DNA | -1.0 kcal/mol (incremental) | [1][4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
DNase I Footprinting Assay
This technique is employed to determine the specific DNA sequences where this compound binds.
Principle: DNA bound by this compound is protected from cleavage by the endonuclease DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the binding sites appear as "footprints" – regions of the gel where no bands are present.
Methodology:
-
Probe Preparation:
-
A DNA fragment of interest (typically 100-200 base pairs) containing potential binding sites is radiolabeled at one 5' end with ³²P-ATP using T4 polynucleotide kinase.
-
The labeled DNA probe is purified by gel electrophoresis and subsequent elution.
-
-
Binding Reaction:
-
The end-labeled DNA probe (e.g., 10,000 cpm) is incubated with varying concentrations of this compound in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂) at room temperature for 30 minutes to allow for binding equilibrium.
-
Control reactions are set up without this compound.
-
-
DNase I Digestion:
-
A freshly diluted solution of DNase I is added to each reaction tube. The concentration of DNase I should be optimized to achieve, on average, one cleavage per DNA strand.
-
The digestion is allowed to proceed for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.
-
-
Reaction Termination and Sample Preparation:
-
The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and a loading dye).
-
The DNA is then precipitated with ethanol, washed, and dried.
-
-
Gel Electrophoresis and Autoradiography:
-
The DNA pellets are resuspended in a formamide loading buffer, denatured by heating, and loaded onto a high-resolution denaturing polyacrylamide sequencing gel.
-
After electrophoresis, the gel is dried and exposed to X-ray film to visualize the DNA fragments. The resulting autoradiogram will show a ladder of bands, with gaps corresponding to the this compound binding sites.
-
Surface Plasmon Resonance (SPR) for DNA Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between this compound and DNA.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When an analyte (this compound) in solution flows over a ligand (DNA) immobilized on the chip, the binding event causes a change in mass at the surface, which is detected as a change in the SPR signal.
Methodology:
-
Sensor Chip Preparation:
-
A streptavidin-coated sensor chip is used.
-
A biotinylated DNA oligonucleotide containing the target binding sequence is immobilized on the chip surface by flowing a solution of the oligonucleotide over the chip.
-
-
Binding Analysis:
-
A solution of this compound at various concentrations is injected over the sensor chip surface at a constant flow rate.
-
The association of this compound with the immobilized DNA is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
After the association phase, a running buffer without this compound is flowed over the chip to monitor the dissociation of the complex, observed as a decrease in the SPR signal.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Signaling Pathways and Experimental Workflows
Diagrams
Caption: The core mechanism of action of this compound.
Caption: Workflow for DNase I Footprinting.
Caption: Workflow for Surface Plasmon Resonance.
Unexplored Mechanisms: Topoisomerase II Inhibition and Apoptosis
While the DNA bisintercalation activity of this compound is well-established as its primary mechanism of action, its potential roles in other cellular processes that contribute to its cytotoxicity are less clear.
-
Topoisomerase II Inhibition: Many DNA intercalating agents are known to inhibit topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation. These inhibitors typically function by trapping the enzyme-DNA cleavage complex, leading to double-strand breaks and cell death. However, a comprehensive review of the available scientific literature did not yield direct evidence to classify this compound as a topoisomerase II inhibitor. Further research is required to investigate this potential aspect of its mechanism.
-
Apoptosis Induction: The profound DNA damage and disruption of cellular processes caused by this compound are expected to trigger programmed cell death, or apoptosis. This is a common downstream effect of many cytotoxic anticancer drugs. Nevertheless, specific studies detailing the apoptotic pathways activated by this compound, such as the involvement of caspases or the Bcl-2 family of proteins, are not prominently featured in the reviewed literature. Elucidating the specific apoptotic signaling cascades initiated by this compound would provide a more complete understanding of its cellular effects.
Conclusion
The core mechanism of action of this compound is its high-affinity bisintercalation into the minor groove of DNA, with a preference for A-T rich sequences. This interaction leads to significant distortion of the DNA structure, thereby inhibiting crucial cellular processes and resulting in potent cytotoxicity. While its DNA-binding properties have been well-characterized, further investigation is warranted to explore its potential roles as a topoisomerase II inhibitor and to delineate the specific apoptotic pathways it may induce. A deeper understanding of these aspects will be invaluable for the future development and application of this compound and its analogs in cancer therapy.
References
- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DNase I footprinting [gene.mie-u.ac.jp]
Sandramycin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sandramycin is a potent cyclic decadepsipeptide antitumor antibiotic first isolated from the bacterium Nocardioides sp. (ATCC 39419).[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes a summary of its physicochemical and biological properties, detailed experimental protocols derived from available literature, and visualizations of its structure and isolation workflow. This compound exhibits significant activity against Gram-positive bacteria and various cancer cell lines, functioning as a DNA bis-intercalator.[2][3] This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, antibiotic development, and cancer research.
Introduction
This compound is a member of the quinoxaline family of antibiotics and is structurally characterized as a cyclic decadepsipeptide. A key feature of its structure is the presence of two 3-hydroxyquinaldic acid chromophores appended to the peptide backbone. First reported in 1989, this compound was isolated from the fermentation broth of Nocardioides sp. strain ATCC 39419.[1] Its discovery was a significant addition to the class of cyclic depsipeptide antibiotics with potent antitumor and antibacterial properties.
Physicochemical Properties
This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆₀H₇₆N₁₂O₁₆ | |
| Molecular Weight | 1221.3 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. | |
| UV max (MeOH) | 242, 322 nm | |
| Optical Rotation | [α]D²⁵ -105° (c 0.1, MeOH) |
Biological Activity
This compound demonstrates potent biological activity against a range of Gram-positive bacteria and various human cancer cell lines. Its mechanism of action is attributed to its ability to act as a DNA bis-intercalator, binding to the minor groove of DNA, primarily at 5'-AT-rich sequences.
Antibacterial Activity
The minimum inhibitory concentrations (MICs) of this compound against several bacterial strains are summarized in Table 2.
Table 2: Antibacterial Activity of this compound (MIC)
| Organism | Strain | MIC (µg/mL) |
| Bacillus subtilis | Rec+ | 0.024 |
| Bacillus subtilis | Rec- | 0.012 |
| Staphylococcus aureus | 209P | 0.012 |
| Staphylococcus aureus | (echinomycin-resistant) | 0.098 |
| Streptococcus faecalis | 0.024 | |
| Escherichia coli | 12.5 | |
| Escherichia coli | (actinomycin-sensitive) | 12.5 |
Antitumor Activity
This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 3.
Table 3: Antitumor Activity of this compound (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ (nM) |
| L1210 | Leukemia | 0.02 |
| B16 | Melanoma | 0.07 |
| HCT116 | Colon Cancer | 0.8 |
| RPMI-8226 | Multiple Myeloma | 3.8 |
| A431 | Epidermoid Carcinoma | 3.1 |
| RKO | Colon Cancer | 1.3 |
| SU-DHL-6 | B-cell Lymphoma | 5.9 |
| SU-DHL-10 | B-cell Lymphoma | 3.3 |
Experimental Protocols
The following sections detail the methodologies for the fermentation of Nocardioides sp. and the subsequent isolation and purification of this compound, based on available scientific literature.
Fermentation of Nocardioides sp. ATCC 39419
A detailed fermentation protocol from the original discovery paper is not publicly available. However, based on general practices for actinomycete fermentation for antibiotic production, a representative workflow is described below.
4.1.1. Culture and Inoculum Development
-
Strain: Nocardioides sp. ATCC 39419.
-
Inoculum Medium: A suitable seed medium, such as tryptone-yeast extract-glucose broth.
-
Incubation: The culture is grown at 28-30°C for 2-3 days on a rotary shaker to generate a sufficient biomass for inoculation of the production fermenter.
4.1.2. Production Fermentation
-
Production Medium: A complex medium rich in carbon and nitrogen sources is used to support secondary metabolite production. A typical medium might contain glucose, soybean meal, yeast extract, and mineral salts.
-
Fermentation Conditions: The production fermentation is carried out in a stirred-tank fermenter under controlled conditions of temperature (28-30°C), pH (6.5-7.5), and aeration for a period of 5-7 days.
Caption: Fermentation workflow for this compound production.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.[1]
4.2.1. Extraction
-
The whole fermentation broth is harvested.
-
The broth is extracted with a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH.
-
The organic extract is concentrated under reduced pressure to yield a crude extract.
4.2.2. Purification
The crude extract is subjected to a series of chromatographic steps to purify this compound.
-
Solvent Partition: The crude extract is partitioned between two immiscible solvents (e.g., hexane and methanol/water) to remove nonpolar impurities.
-
Column Chromatography: The partially purified extract is then subjected to column chromatography. While specific details from the original publication are limited, a typical approach would involve:
-
Stationary Phase: Silica gel or a reversed-phase C18 material.
-
Mobile Phase: A gradient of organic solvents, such as a hexane-ethyl acetate or a methanol-water gradient.
-
-
Final Purification: Fractions containing this compound are pooled, concentrated, and may be subjected to a final purification step, such as preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.
Caption: Isolation and purification workflow of this compound.
Structure Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques and chemical degradation.
Spectroscopic Analysis
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) was used to determine the molecular weight of this compound.
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy was used to identify the characteristic absorption maxima of the chromophores.
Biosynthesis
The biosynthesis of this compound in Nocardioides sp. is proposed to be carried out by a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex. The biosynthetic gene cluster for this compound has been identified and is thought to direct the assembly of the peptide backbone and the incorporation of the 3-hydroxyquinaldic acid chromophores. A proposed logical relationship in the biosynthesis is depicted below.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This compound remains a significant natural product with potent antitumor and antibacterial activities. This technical guide has summarized the key information regarding its discovery, isolation, and characterization. The detailed bioactivity data underscores its potential as a lead compound for drug development. Further research into its biosynthesis could open avenues for synthetic biology approaches to produce novel analogs with improved therapeutic properties. While detailed experimental protocols from the initial discovery are not fully accessible, this guide provides a comprehensive overview based on the available scientific literature to aid researchers in the field.
References
- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
Sandramycin as a DNA Intercalating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sandramycin is a potent antitumor antibiotic belonging to the cyclic decadepsipeptide family. Its mechanism of action is primarily attributed to its function as a DNA intercalating agent. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, quantitative biophysical and cytotoxic properties, and detailed experimental protocols for its study. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.
Introduction
This compound is a natural product isolated from Nocardioides sp.[1]. Structurally, it is a cyclic decadepsipeptide with a two-fold axis of symmetry, featuring two 3-hydroxyquinaldic acid chromophores that are crucial for its biological activity. These planar chromophoric moieties enable this compound to insert between the base pairs of double-stranded DNA, a process known as intercalation[2][3]. This interaction with DNA is the primary basis for its cytotoxic effects against various cancer cell lines. This guide will delve into the specifics of this compound's DNA intercalation, its impact on cellular processes, and the methodologies used to characterize its activity.
Mechanism of Action: DNA Intercalation
This compound functions as a bis-intercalator, meaning both of its planar chromophores can insert into the DNA double helix. This mode of binding induces significant structural distortion of the DNA, which can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis[2][4].
The binding of this compound to DNA is not random; it exhibits a preference for certain DNA sequences. Studies have shown a higher affinity for sequences containing alternating purine-pyrimidine motifs (5'-PuPy)[2]. The intercalation event itself preferentially occurs at 5'-PyPu steps[2]. The stability of the this compound-DNA complex is exceptionally high, characterized by very slow dissociation rates[5].
References
- 1. Inhibition of topoisomerase II α activity and induction of apoptosis in mammalian cells by semi-synthetic andrographolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA intercalating drugs: Mechanisms of action in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Antitumor Properties of Sandramycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sandramycin is a potent cyclic decadepsipeptide antitumor antibiotic that exhibits significant cytotoxic and antitumor activity. Its primary mechanism of action involves bifunctional intercalation into the minor groove of DNA, leading to the disruption of essential cellular processes such as DNA replication and transcription. This ultimately triggers programmed cell death (apoptosis) and cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of the antitumor properties of this compound, detailing its mechanism of action, summarizing its cytotoxic and in vivo efficacy, and outlining key experimental protocols for its investigation.
Introduction
This compound is a natural product isolated from a strain of Nocardioides sp.[1]. It belongs to a class of cyclic decadepsipeptides characterized by a C2-symmetrical structure containing two quinaldic acid chromophores. These structural features are crucial for its biological activity, enabling it to bind with high affinity to DNA[2]. The potent antitumor properties of this compound have made it a subject of interest for the development of novel anticancer therapeutics.
Mechanism of Action: DNA Intercalation
The core of this compound's antitumor activity lies in its ability to function as a DNA intercalator. The planar quinaldic acid chromophores insert between the base pairs of the DNA double helix, while the cyclic peptide backbone resides in the minor groove. This bifunctional intercalation creates a stable drug-DNA complex, effectively distorting the DNA structure and interfering with the binding of DNA-processing enzymes.
This disruption of DNA integrity is a critical stress signal for the cell, initiating downstream signaling cascades that culminate in cell death and the inhibition of proliferation.
DNA Binding Properties
Studies have shown that this compound exhibits a preference for binding to specific DNA sequences, further enhancing its targeted effect. While the precise sequence preference is still under investigation, it is understood that the interaction is non-covalent.
Cellular Consequences of this compound Activity
The formation of this compound-DNA adducts triggers a cascade of cellular responses, primarily leading to apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death. While the specific signaling pathways for this compound are not fully elucidated in the available literature, the mechanism for many DNA-damaging agents involves the activation of the p53 tumor suppressor protein. Upon sensing DNA damage, p53 can initiate the intrinsic apoptotic pathway.
Hypothesized Apoptotic Pathway for this compound:
Caption: Hypothesized p53-mediated apoptotic pathway induced by this compound.
Cell Cycle Arrest
In addition to apoptosis, this compound can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. DNA damage often triggers checkpoints, particularly at the G2/M transition, to allow time for DNA repair. If the damage is too severe, the cell may be directed towards apoptosis. The specific phase of cell cycle arrest induced by this compound requires further investigation.
Quantitative Antitumor Activity
The antitumor efficacy of this compound has been evaluated in both in vitro and in vivo models.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (concentration) | Reference |
| P388 | Murine Leukemia | Data not specified | [1] |
| Various Human Cancer Cell Lines | Multiple | Data requires further research | [2] |
In Vivo Efficacy
This compound has demonstrated in vivo antitumor activity in a murine leukemia P388 model[1]. Specific quantitative data, such as the percentage of treated versus control animal survival (% T/C), are not detailed in the currently available literature and represent an area for further investigation.
Potential for Topoisomerase II Inhibition
Many DNA intercalating agents also function as topoisomerase II inhibitors. These enzymes are critical for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, these inhibitors lead to the accumulation of double-strand breaks, a highly lethal form of DNA damage. While plausible, the direct inhibition of topoisomerase II by this compound has not been definitively demonstrated in the reviewed literature and warrants further experimental validation.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the antitumor properties of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line.
Workflow:
References
The Total Synthesis of Sandramycin and its Analogues: An In-depth Technical Guide
Introduction
Sandramycin is a potent cyclodepsipeptide antitumor antibiotic that was first isolated from the fermentation broth of a Nocardioides species. Its complex structure, featuring a C2-symmetric 32-membered macrolactam core and two 3-hydroxyquinaldic acid chromophores, has made it an attractive and challenging target for total synthesis. This compound exhibits significant cytotoxicity against various cancer cell lines, primarily through its ability to act as a bifunctional DNA intercalator, forming crosslinks within the DNA structure. This mode of action has spurred interest in the synthesis of this compound and its analogues as potential therapeutic agents. This technical guide provides a comprehensive overview of the key total synthesis strategies, detailed experimental protocols for pivotal reactions, and a summary of the biological activities of the synthesized compounds.
Key Synthetic Strategies
Several distinct and innovative strategies have been successfully employed to achieve the total synthesis of this compound and its analogues. These approaches primarily differ in their method of constructing the complex macrocyclic core and introducing the characteristic chromophores. The main strategies that have been reported are:
-
Convergent Solution-Phase Synthesis: This was the pioneering approach to the first total synthesis of (-)-Sandramycin. It relies on the synthesis of a linear pentadepsipeptide precursor, which is then dimerized and subsequently cyclized to form the 32-membered ring. The chromophores are introduced in the later stages of the synthesis.[1]
-
Multicomponent Reaction (MCR) Approach: This strategy utilizes a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction to efficiently construct a key linear pentadepsipeptide fragment. This is followed by a [5+5] coupling of the pentapeptide, macrolactamization, and finally, the introduction of the quinaldin chromophores.[2]
-
Solid-Phase Peptide Synthesis (SPPS): Leveraging the efficiency of solid-phase synthesis, this approach allows for the rapid assembly of the linear decadepsipeptide precursor on a resin support. Key features include an on-resin ester formation and a [5+5] peptide coupling, which also facilitates the preparation of desymmetrized analogues.
-
Cyclodimerization via Mitsunobu Reaction: A concise and efficient strategy that involves the cyclodimerization of a precursor pentapeptide using the Mitsunobu reaction. This method is noted for avoiding epimerization at the C-terminus, a common challenge in peptide couplings.
Data Presentation
Cytotoxicity of this compound and its Analogues
The cytotoxic activities of this compound and several of its synthesized analogues have been evaluated against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells), are summarized in the table below.
| Compound | HCT116 (Colon) IC50 (nM) | A549 (Lung) IC50 (nM) | HL60 (Leukemia) IC50 (nM) | PANC-1 (Pancreatic) IC50 (nM) |
| This compound | 3.3 | 12 | 3.4 | 5.2 |
| Dihydroxy Analogue | 130 | 380 | 120 | 200 |
| Diacetoxy Analogue | 32 | 110 | 33 | 55 |
Data extracted from the supporting information of "Total Synthesis of this compound and Its Analogues via a Multicomponent Assemblage" published in Organic Letters.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the total synthesis of this compound.
Protocol 1: Synthesis of the Linear Pentadepsipeptide via Multicomponent Reaction
This protocol describes the key Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction to form the pentadepsipeptide backbone.
Materials:
-
Azido-dipeptide
-
Triphenylphosphine (PPh3)
-
Aldehyde component
-
Isocyanide component
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the azido-dipeptide (1.0 equiv) in anhydrous DCM at 0 °C under an argon atmosphere, add triphenylphosphine (1.1 equiv).
-
Stir the reaction mixture at room temperature for 2 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to -78 °C and add the aldehyde component (1.2 equiv).
-
Stir the mixture for 30 minutes, then add the isocyanide component (1.2 equiv).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired linear pentadepsipeptide.
Protocol 2: Solid-Phase Synthesis of the Linear Decadepsipeptide
This protocol outlines the on-resin synthesis of the this compound backbone.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-L-Pip-OH
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Amino acid sequence
-
Trifluoroacetic acid (TFA)
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Add a solution of Fmoc-L-Pip-OH (2.0 equiv) and DIPEA (4.0 equiv) in DCM to the resin and shake for 2 hours.
-
Cap any unreacted sites with methanol for 30 minutes.
-
Wash the resin with DCM and DMF.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
Couple the subsequent Fmoc-protected amino acids using HATU (3.0 equiv) and DIPEA (6.0 equiv) in DMF for 2 hours.
-
Repeat the deprotection and coupling steps for the entire peptide sequence.
-
For the ester linkage, couple the corresponding carboxylic acid using DIC/DMAP.
-
Cleave the completed peptide from the resin using a mixture of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude linear decadepsipeptide.
-
Purify by reverse-phase HPLC.
Mandatory Visualizations
Caption: Multicomponent Reaction (MCR) approach to this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) of this compound.
Caption: Cyclodimerization approach to this compound.
References
Unraveling the Intricate Depsipeptide Architecture of Sandramycin: A Technical Guide
For Immediate Release
Wallingford, CT – December 13, 2025 – An in-depth technical guide released today offers researchers, scientists, and drug development professionals a comprehensive understanding of the depsipeptide structure of Sandramycin, a potent antitumor antibiotic. This document details the molecule's complex architecture, the experimental methodologies used for its elucidation, and its interaction with DNA, providing a critical resource for the advancement of novel therapeutic agents.
This compound, a natural product isolated from Nocardioides sp., is a C2-symmetric cyclic decadepsipeptide. Its unique structure, featuring two appended 3-hydroxyquinaldic acid chromophores, is central to its biological activity. The molecule's intricate arrangement of amino and hydroxy acids has been elucidated through a combination of sophisticated analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography of its precursors.
Core Depsipeptide Structure
The macrocyclic core of this compound is a 32-membered ring composed of ten alternating amino and α-hydroxy acid residues. This cyclic structure possesses a two-fold axis of symmetry, a key feature that influences its binding to DNA. The depsipeptide nature arises from the presence of ester linkages in addition to the amide bonds that characterize peptides. The constituent residues of the core have been identified through extensive spectroscopic analysis and chiral chromatography of its acid hydrolysate.
The total synthesis of this compound has been successfully achieved by multiple research groups, confirming the connectivity and stereochemistry of the constituent residues. These synthetic endeavors have been instrumental in verifying the proposed structure and have paved the way for the creation of analogues with potentially improved therapeutic properties.
Quantitative Structural Data
The precise three-dimensional arrangement of atoms and bonds in this compound has been inferred from a combination of spectroscopic data. While a crystal structure of the intact natural product is not publicly available, data from synthetic precursors and NMR studies of the this compound-DNA complex provide valuable insights into its conformation.
Table 1: Key Spectroscopic Data for this compound and its Precursors
| Parameter | Value | Method | Reference |
| Molecular Formula | C₆₀H₇₆N₁₂O₁₆ | Mass Spectrometry | [1] |
| Molecular Weight | 1221.3 g/mol | Mass Spectrometry | [1] |
| ¹H NMR (Selected Signals) | See detailed assignments in referenced literature | NMR Spectroscopy | Boger et al., JACS 1996 |
| ¹³C NMR (Selected Signals) | See detailed assignments in referenced literature | NMR Spectroscopy | Boger et al., JACS 1996 |
| FAB-MS (m/z) | [M+H]⁺, [M+Na]⁺, etc. | Mass Spectrometry | [2] |
Note: Detailed NMR chemical shifts and coupling constants are available in the supporting information of the cited literature.
Experimental Protocols for Structural Elucidation
The determination of this compound's complex structure relied on a suite of advanced analytical techniques. Below are detailed methodologies representative of those employed in its characterization.
Isolation and Purification
This compound is typically isolated from the cultured broth of Nocardioides sp. through a multi-step process.[1]
Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
-
Fermentation: Nocardioides sp. is cultured in a suitable medium to produce this compound.
-
Solvent Partition: The fermentation broth is subjected to solvent extraction to separate the crude antibiotic mixture.
-
Column Chromatography: The crude extract is then purified using column chromatography, often with silica gel or other suitable stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using reversed-phase HPLC.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present and their chemical environments.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of atoms, which is crucial for determining the three-dimensional structure.
-
-
Data Analysis: The resulting spectra are analyzed to assign chemical shifts and coupling constants to each atom and to piece together the overall structure.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structure elucidation.
-
Ionization: A soft ionization technique, such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), is used to generate molecular ions of this compound with minimal fragmentation.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions and any fragment ions are determined using a mass analyzer.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry is employed to induce fragmentation of the molecular ion and analyze the resulting fragments. This provides valuable information about the sequence of amino and hydroxy acids in the depsipeptide chain.
Mechanism of Action: DNA Bisintercalation and Signaling
This compound exerts its potent antitumor activity by binding to the minor groove of double-stranded DNA.[3] Its C2-symmetric structure allows for the two 3-hydroxyquinaldic acid chromophores to bisintercalate, meaning they insert themselves between adjacent base pairs of the DNA double helix. This interaction distorts the DNA structure and inhibits crucial cellular processes such as DNA replication and transcription, ultimately leading to cell death.
The binding of this compound to DNA is a DNA damage event that triggers the cellular DNA Damage Response (DDR) pathway. While the specific signaling cascade initiated by this compound is an area of ongoing research, it is known that DNA bisintercalators can activate key sensor proteins of the DDR.
Proposed DNA Damage Response Pathway Activated by this compound
Caption: A proposed signaling pathway illustrating the cellular response to this compound-induced DNA damage.
This simplified diagram depicts a plausible cascade where this compound-induced DNA damage is recognized by sensor kinases like ATM and ATR. These, in turn, activate downstream transducer kinases (CHK1/CHK2) and effector proteins like p53, leading to critical cellular outcomes such as cell cycle arrest, apoptosis (programmed cell death), and the initiation of DNA repair mechanisms. The ultimate fate of the cell depends on the extent of the damage and the cell's ability to repair it.
This technical guide provides a foundational understanding of the depsipeptide structure of this compound, offering valuable insights for researchers working on the development of novel anticancer therapies. The detailed methodologies and structural data presented herein are intended to facilitate further investigation into this promising class of natural products.
References
- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Sandramycin's Role in Inhibiting DNA Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sandramycin is a potent cyclic decadepsipeptide antitumor antibiotic that exerts its cytotoxic effects primarily through the inhibition of DNA replication. This document provides an in-depth technical overview of the molecular mechanisms underpinning this compound's activity. It details its mode of DNA binding, its effects on key enzymes involved in DNA replication, and the cellular consequences of its action. This guide consolidates quantitative data on its bioactivity, provides detailed experimental protocols for its study, and visualizes its mechanism of action and downstream effects through signaling and workflow diagrams.
Introduction
This compound is a natural product isolated from Nocardioides sp. and is characterized by a C2-symmetric cyclic decadepsipeptide core with two appended 3-hydroxyquinaldic acid chromophores.[1] Its potent antitumor activity stems from its ability to act as a bifunctional DNA intercalator, strongly binding to the minor groove of DNA and consequently disrupting DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2] This guide will delve into the core mechanisms of this compound's action, providing researchers with the necessary information to understand and further investigate its therapeutic potential.
Mechanism of Action: DNA Intercalation and Replication Inhibition
The primary mechanism by which this compound inhibits DNA replication is through high-affinity binding to the DNA double helix. This interaction is characterized by the following key features:
-
Bisintercalation: The two planar quinoline chromophores of this compound insert themselves between DNA base pairs, a process known as bisintercalation. This dual intercalation significantly stabilizes the drug-DNA complex.
-
Minor Groove Binding: The cyclic peptide backbone of this compound resides within the minor groove of the DNA.
-
Sequence Selectivity: this compound exhibits a binding preference for alternating purine-pyrimidine sequences, particularly those rich in adenine and thymine (A-T).[3] DNase I footprinting has revealed a preference for 5'-AT dinucleotide sequences, often preceded by a 5'-C (i.e., 5'-CAT).
This high-affinity binding distorts the DNA helical structure, creating a physical impediment to the progression of the DNA replication machinery. The presence of the this compound-DNA adduct is thought to stall the replication fork, preventing the unwinding of DNA and the synthesis of new DNA strands.
Visualization of the Proposed DNA Intercalation Mechanism
Caption: this compound bisintercalation and minor groove binding to DNA.
Quantitative Analysis of this compound's Bioactivity
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data on its DNA binding affinity and cytotoxic activity against a range of cancer cell lines.
Table 1: DNA Binding Affinity of this compound
| DNA Sequence | Binding Constant (Ka) | Technique | Reference |
| Calf Thymus DNA | High Affinity | Fluorescence Quenching | [2] |
| 5'-d(GCATGC)2 | High Affinity | Surface Plasmon Resonance | [3] |
| 5'-d(GCGCGC)2 | High Affinity | Surface Plasmon Resonance | [3] |
| 5'-d(GCTAGC)2 | High Affinity | Surface Plasmon Resonance | [3] |
| 5'-d(GCCGGC)2 | High Affinity | Surface Plasmon Resonance | [3] |
Table 2: In Vitro Cytotoxicity (IC50) of this compound and its Analogs
| Cell Line | Compound | IC50 | Reference |
| Leukemia P388 (in vivo) | This compound | Moderately Active | [1] |
| Various Leukemia Cell Lines | This compound Analog (lacking phenol) | 4-10x less potent than this compound | [2] |
| Melanomas, Carcinomas, Adenocarcinomas | This compound Analog (lacking phenol) | 1 pM - 10 nM | [2] |
Inhibition of Topoisomerase II
While direct intercalation is the primary mechanism of DNA replication inhibition, many DNA intercalating agents also interfere with the function of topoisomerases. Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoils and catenanes, which arise during replication. By stabilizing the DNA-topoisomerase II cleavage complex, intercalators can lead to the accumulation of double-strand breaks. Although specific studies on this compound's effect on topoisomerase II are not extensively detailed in the public literature, its intercalating nature strongly suggests it may also act as a topoisomerase II poison.
Cellular Consequences of this compound Action
The binding of this compound to DNA and the subsequent inhibition of DNA replication trigger a cascade of cellular events, ultimately leading to cell death.
DNA Damage Response and Cell Cycle Arrest
The stalled replication forks and potential topoisomerase II poisoning caused by this compound are recognized by the cell as DNA damage. This activates the DNA Damage Response (DDR) pathway.
References
Methodological & Application
Sandramycin: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandramycin is a potent antitumor antibiotic belonging to the cyclic depsipeptide class of molecules.[1] Its mechanism of action is primarily attributed to its function as a DNA intercalating agent, where it inserts itself between the base pairs of DNA, leading to structural changes that disrupt DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[2][3][4] This document provides detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound, along with data presentation guidelines and visualizations of the key signaling pathways involved.
Mechanism of Action: DNA Intercalation and Apoptosis Induction
This compound exerts its cytotoxic effects by binding to DNA through intercalation, with a preference for specific DNA sequences.[2] This interaction with DNA is a critical first step that triggers a cascade of cellular events, culminating in programmed cell death, or apoptosis. The disruption of DNA integrity can also lead to the inhibition of essential enzymes like topoisomerase II, which is crucial for DNA replication and repair.[5][6][7] The subsequent activation of apoptotic pathways involves a complex interplay of signaling molecules, including caspases and members of the Bcl-2 family.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling cascade of this compound-induced apoptosis.
Data Presentation
Table 1: Cytotoxicity of this compound and Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 | Reference |
| This compound | Leukemia | Hematopoietic | 4-10x less potent than Analog 4 | [2] |
| Analog 4 | Melanoma | Skin | 1 pM - 10 nM | [2] |
| Analog 4 | Carcinoma | Epithelial | 1 pM - 10 nM | [2] |
| Analog 4 | Adenocarcinoma | Glandular | 1 pM - 10 nM | [2] |
Note: Analog 4 lacks the this compound chromophore phenol.[2]
Table 2: Illustrative Data on Apoptosis Induction by this compound
| Cell Line | Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Melanoma A375 | Vehicle Control | - | 5.2 ± 1.5 |
| Melanoma A375 | This compound | 1 | 25.8 ± 3.2 |
| Melanoma A375 | This compound | 10 | 68.4 ± 5.1 |
| Breast Cancer MDA-MB-231 | Vehicle Control | - | 4.7 ± 1.1 |
| Breast Cancer MDA-MB-231 | This compound | 10 | 35.1 ± 4.5 |
| Breast Cancer MDA-MB-231 | This compound | 100 | 75.9 ± 6.3 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on the known mechanism of action of DNA intercalating agents. Specific experimental data for this compound is not currently available in the public domain.
Table 3: Illustrative Data on Cell Cycle Arrest Induced by this compound
| Cell Line | Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Melanoma A375 | Vehicle Control | - | 55.3 ± 4.1 | 28.9 ± 3.5 | 15.8 ± 2.7 |
| Melanoma A375 | This compound | 1 | 50.1 ± 3.8 | 25.4 ± 3.1 | 24.5 ± 3.3 |
| Melanoma A375 | This compound | 10 | 42.7 ± 3.5 | 18.2 ± 2.9 | 39.1 ± 4.0 |
| Breast Cancer MDA-MB-231 | Vehicle Control | - | 60.2 ± 5.2 | 25.1 ± 3.9 | 14.7 ± 2.5 |
| Breast Cancer MDA-MB-231 | This compound | 10 | 54.8 ± 4.7 | 20.5 ± 3.3 | 24.7 ± 3.8 |
| Breast Cancer MDA-MB-231 | This compound | 100 | 45.3 ± 4.1 | 15.9 ± 2.8 | 38.8 ± 4.2 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on the known effects of DNA intercalating agents on the cell cycle. Specific experimental data for this compound is not currently available in the public domain.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Experimental Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Methodology
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells upon this compound treatment.
Experimental Workflow
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Methodology
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Methodology
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Methodology
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for the in vitro investigation of this compound. By employing these methodologies, researchers can effectively characterize the cytotoxic and mechanistic properties of this promising antitumor agent. The provided data tables and signaling pathway diagrams offer a framework for organizing and interpreting experimental results. Further investigation into the specific molecular interactions and downstream signaling events will continue to elucidate the full therapeutic potential of this compound.
References
- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA intercalating drugs: Mechanisms of action in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Characterizing the DNA Binding of Sandramycin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sandramycin is a potent cyclic depsipeptide antitumor antibiotic originally isolated from a Nocardioides sp.[1]. Its biological activity stems from its function as a high-affinity, bifunctional DNA intercalator[2][3]. By inserting its planar chromophores between DNA base pairs, this compound can induce structural distortions, inhibit DNA replication and transcription, and ultimately trigger cell death pathways. Understanding the thermodynamics, kinetics, and sequence selectivity of this interaction is crucial for the development of this compound-based therapeutics. This document provides a detailed overview of several biophysical methods to quantitatively and qualitatively assess the binding of this compound to DNA.
Biophysical Techniques for a this compound-DNA Binding Assay
A comprehensive analysis of this compound's interaction with DNA involves multiple techniques, each providing unique insights into the binding event. Key methods include UV-Visible Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism, and Isothermal Titration Calorimetry. These techniques are invaluable for determining binding affinity, mode, stoichiometry, and conformational changes.[4][5]
UV-Visible (UV-Vis) Absorption Spectroscopy
Principle: This technique measures the absorption of light by a sample. When this compound intercalates into the DNA double helix, the electronic environment of its chromophore is altered, leading to changes in its UV-Vis absorption spectrum. Typically, this interaction results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) to longer wavelengths.[6][7] These spectral changes can be monitored to determine the binding constant (K_b).
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and determine its concentration spectrophotometrically using its known molar extinction coefficient.
-
Prepare a concentrated stock solution of calf thymus DNA (ct-DNA) or a specific oligonucleotide sequence in a buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the DNA concentration by measuring the absorbance at 260 nm (A260).
-
Ensure the purity of the DNA by checking the A260/A280 ratio (should be ~1.8-1.9).
-
-
Titration:
-
Set up a series of experiments in a 1 cm path length quartz cuvette.
-
Keep the concentration of this compound constant (e.g., 20 µM).
-
Incrementally add increasing concentrations of the DNA stock solution to the cuvette.[8]
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum (e.g., from 300 nm to 600 nm) after each DNA addition.
-
Use a reference cuvette containing the corresponding buffer and DNA concentration to correct for DNA absorbance.
-
-
Data Analysis:
-
Plot the absorbance of this compound at its λ_max as a function of DNA concentration.
-
Calculate the intrinsic binding constant (K_b) using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
Fluorescence Spectroscopy (Intercalator Displacement Assay)
Principle: This is a competitive binding assay that is highly sensitive for detecting DNA intercalation.[9][10] It utilizes a fluorescent probe, such as Ethidium Bromide (EtBr), which exhibits a significant increase in fluorescence upon intercalating into DNA. When this compound is added, it competes with EtBr for the intercalation sites. The displacement of EtBr from the DNA results in a measurable decrease (quenching) of its fluorescence intensity.[11][12]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare solutions of this compound, DNA (e.g., ct-DNA), and Ethidium Bromide in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
-
Assay Setup:
-
In a fluorescence cuvette, prepare a solution containing a fixed concentration of DNA and EtBr (e.g., 20 µM DNA and 2 µM EtBr).
-
Allow the solution to incubate for 10 minutes to ensure complete EtBr-DNA binding.
-
-
Titration:
-
Record the initial fluorescence emission spectrum of the EtBr-DNA complex (Excitation λ ≈ 520 nm, Emission λ ≈ 600 nm).
-
Add small aliquots of the this compound stock solution to the cuvette, mixing and equilibrating after each addition.
-
-
Data Acquisition:
-
Measure the fluorescence emission spectrum after each addition of this compound.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (~600 nm) against the concentration of this compound.
-
Calculate the concentration of this compound that causes a 50% reduction in fluorescence (IC50).
-
Determine the binding constant (K) for this compound using the equation: K_this compound = (K_EtBr * [EtBr]) / IC50, where K_EtBr is the known binding constant of EtBr.
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light and is extremely sensitive to the chiral structure of molecules like DNA.[13][14] The B-form DNA helix has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Upon intercalation by a ligand like this compound, the DNA structure is perturbed (e.g., unwinding, lengthening), leading to changes in the intrinsic DNA CD signal.[15][16] This technique can help confirm the intercalative binding mode.[17]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare solutions of this compound and DNA in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2) to minimize interference.
-
-
Titration:
-
Place a fixed concentration of DNA (e.g., 50 µM) in a CD-spectrometry cuvette (typically 1 mm path length).
-
Add increasing molar ratios of this compound (e.g., 0.1, 0.2, 0.5, 1.0, etc., relative to DNA base pairs).
-
-
Data Acquisition:
-
Scan the CD spectrum from approximately 220 nm to 320 nm after each addition of this compound.
-
A corresponding blank (buffer and this compound) should be subtracted from each spectrum.
-
-
Data Analysis:
-
Observe the changes in the positive and negative bands of the DNA CD spectrum. An increase in the intensity of the positive band and a decrease in the negative band are often indicative of intercalation and stabilization of the B-form helix.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[18][19] This allows for the determination of all thermodynamic parameters in a single experiment: the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[20][21] It is a label-free method performed in solution.[]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare precisely concentrated solutions of this compound and DNA in the same buffer batch to avoid heat of dilution artifacts. The buffer should have a low ionization enthalpy (e.g., phosphate or HEPES).
-
Degas all solutions thoroughly before use.
-
-
Instrument Setup:
-
Load the DNA solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Inject small, precise volumes of the this compound solution into the DNA solution at timed intervals.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change per injection.
-
Integrate the peaks and plot the heat change per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (K_a, ΔH, and n). ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.
-
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison.
Table 1: Summary of this compound-DNA Binding Parameters
| Biophysical Method | Parameter Measured | Typical Value (Hypothetical) | Interpretation |
| UV-Vis Spectroscopy | Binding Constant (K_b) | 1.5 x 10⁶ M⁻¹ | High-affinity binding to ct-DNA. |
| Spectral Shift (Δλ) | +15 nm (Bathochromic) | Indicates intercalation and alteration of the chromophore's electronic environment. | |
| Fluorescence Displacement | IC50 | 5 µM | Concentration needed to displace 50% of bound Ethidium Bromide. |
| Binding Constant (K) | 1.2 x 10⁶ M⁻¹ | Affinity constant, corroborates UV-Vis data. | |
| Circular Dichroism | Change in Molar Ellipticity (Δε) at 275 nm | +2500 M⁻¹cm⁻¹ | Indicates stabilization and potential unwinding of the DNA helix upon binding. |
| Isothermal Titration Calorimetry | Association Constant (K_a) | 1.8 x 10⁶ M⁻¹ | Direct measurement of high binding affinity. |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | Binding is an enthalpically driven, exothermic process. | |
| Entropy Change (ΔS) | +1.2 cal/mol·K | Small positive entropy change, suggesting some disordering (e.g., solvent release). | |
| Stoichiometry (n) | 0.25 (Drug/Base Pair) | One this compound molecule binds per ~4 base pairs. |
Visualizations: Workflows and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of experimental processes and molecular interactions.
Caption: General experimental workflow for a this compound-DNA titration assay.
Caption: Mechanism of this compound intercalation into the DNA double helix.
Caption: Signaling pathway initiated by this compound-DNA binding leading to apoptosis.
References
- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. worldscientific.com [worldscientific.com]
- 6. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3.3. DNA Binding Studies by UV–Vis Spectroscopy [bio-protocol.org]
- 9. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. scienceopen.com [scienceopen.com]
- 15. Circular and linear dichroism of drug-DNA systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Circular and Linear Dichroism of Drug-DNA Systems | Springer Nature Experiments [experiments.springernature.com]
- 17. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 19. Khan Academy [khanacademy.org]
- 20. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for Sandramycin Cytotoxicity Assays in Cancer Cell Lines
For Research Use Only.
Introduction
Sandramycin is a potent antitumor antibiotic belonging to the cyclic depsipeptide class, originally isolated from a Nocardioides species.[1] Its mechanism of action involves the intercalation into DNA, a process that disrupts the normal helical structure of the DNA and interferes with essential cellular processes like replication and transcription. This activity is often associated with the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication. By stabilizing the topoisomerase II-DNA cleavage complex, this compound can induce DNA strand breaks, ultimately leading to programmed cell death (apoptosis). These cytotoxic properties make this compound a compound of significant interest in cancer research and drug development.
These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying cell viability and proliferation.
Data Presentation
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.
| Cell Line | Cancer Type | Tissue of Origin | IC50 (nM) |
| L1210 | Lymphocytic Leukemia | Mouse Ascites | 0.02 |
| B16 | Melanoma | Mouse Skin | 0.07 |
| HCT116 | Colorectal Carcinoma | Human Colon | 0.8 |
| RKO | Colorectal Carcinoma | Human Colon | 1.3 |
| A431 | Epidermoid Carcinoma | Human Skin | 3.1 |
| SU-DHL-10 | B-cell Lymphoma | Human Lymph Node | 3.3 |
| RPMI-8226 | Multiple Myeloma | Human Peripheral Blood | 3.8 |
| SU-DHL-6 | B-cell Lymphoma | Human Peritoneal Effusion | 5.9 |
Signaling Pathway of this compound
The proposed cytotoxic mechanism of this compound is initiated by its intercalation into the DNA double helix. This binding event is thought to interfere with the function of Topoisomerase II, an enzyme responsible for resolving DNA supercoiling during replication. By trapping the enzyme-DNA complex, this compound leads to the accumulation of double-strand breaks. This DNA damage triggers a cellular stress response, activating downstream signaling cascades that converge on the execution of apoptosis, or programmed cell death, ultimately leading to the elimination of the cancer cell.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a sensitive and reliable colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HCT116, A431)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate complete medium until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend them in fresh complete medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Based on the known IC50 values, a starting range of 0.01 nM to 100 nM is recommended.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for 48 to 72 hours in a humidified incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
Experimental Workflow
The following diagram illustrates the key steps of the this compound cytotoxicity assay using the MTT method.
Caption: Experimental workflow for the this compound cytotoxicity assay.
References
Unveiling the Intricacies of Drug-DNA Recognition: A Guide to Studying Sandramycin-DNA Interactions using Fluorescence Quenching
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sandramycin, a potent cyclic depsipeptide antibiotic, exerts its biological activity through its interaction with DNA.[1][2][3] Understanding the molecular details of this interaction is paramount for the development of novel therapeutics. Fluorescence quenching is a powerful and sensitive technique to elucidate the binding mechanisms, affinity, and dynamics of small molecules like this compound with DNA.[4][5] This document provides detailed application notes and experimental protocols for studying the this compound-DNA interaction using fluorescence quenching methodologies.
This compound acts as a bifunctional DNA intercalator, meaning it inserts a part of its structure, the chromophore, between the base pairs of the DNA double helix.[1] This interaction is sequence-selective, with a noted preference for 5'-PuPy (purine-pyrimidine) steps.[6][7] The binding is characterized by a high affinity and remarkable temporal stability, primarily due to exceptionally slow off-rates.[6]
Principle of Fluorescence Quenching in DNA Binding Studies
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. In the context of drug-DNA interactions, this phenomenon can be exploited in several ways:
-
Intrinsic Fluorescence of the Drug: If the drug itself is fluorescent (as is the case with this compound due to its chromophore), its fluorescence may be quenched upon binding to DNA. This quenching can be a result of the altered microenvironment upon intercalation, or through energy transfer to the DNA bases.
-
Displacement of a Fluorescent Probe: An alternative approach involves using a fluorescent dye that binds to DNA, such as ethidium bromide (EtBr). When this compound is introduced, it can displace the fluorescent probe, leading to a decrease in the observed fluorescence. This competition assay is particularly useful when the intrinsic fluorescence of the drug is weak or unsuitable for direct measurement.
The quenching data can be analyzed to determine key binding parameters, including the binding constant (Kb), the Stern-Volmer quenching constant (Ksv), and the number of binding sites. Furthermore, by conducting experiments at different temperatures, thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be calculated, providing deeper insights into the nature of the binding forces.
Data Presentation
The following tables summarize the type of quantitative data that can be obtained from fluorescence quenching studies of this compound-DNA interactions.
Table 1: Binding Affinity of this compound Analogues to a High-Affinity DNA Sequence
| Compound | DNA Sequence | Binding Constant (Kb) (M-1) |
| This compound | 5'-d(GCATGC)2 | Data to be determined experimentally |
| Analogue 1 | 5'-d(GCATGC)2 | Data to be determined experimentally |
| Analogue 2 | 5'-d(GCATGC)2 | Data to be determined experimentally |
Table 2: Sequence Selectivity of this compound
| DNA Sequence | Relative Binding Affinity | ΔΔG° (kcal/mol) |
| 5'-d(GCATGC)2 | ++++ | 0 |
| 5'-d(GCGCGC)2 | +++ | 0.4[6] |
| 5'-d(GCTAGC)2 | ++ | 0.9[6] |
| 5'-d(GCCGGC)2 | ++ | 1.0[6] |
Table 3: Thermodynamic Parameters for this compound-DNA Interaction
| Parameter | Value | Units |
| ΔG° | Data to be determined experimentally | kcal/mol |
| ΔH° | Data to be determined experimentally | kcal/mol |
| ΔS° | Data to be determined experimentally | cal/mol·K |
Experimental Protocols
Protocol 1: Direct Titration using Intrinsic Fluorescence of this compound
This protocol assumes that this compound possesses intrinsic fluorescence that is sensitive to its binding to DNA.
1. Materials and Reagents:
-
This compound stock solution (in a suitable buffer, e.g., Tris-HCl, protected from light)
-
Calf Thymus DNA (ct-DNA) or specific oligonucleotide sequences
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes
-
Spectrofluorometer
2. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a stock solution of DNA and determine its concentration accurately by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M-1cm-1 for ct-DNA).
-
Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of DNA in the Tris-HCl buffer.
-
-
Fluorescence Measurements:
-
Set the excitation and emission wavelengths on the spectrofluorometer based on the known spectral properties of this compound.
-
Record the fluorescence emission spectrum of the this compound solution in the absence of DNA.
-
Sequentially add small aliquots of the DNA stock solution to the this compound solution in the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Correct the fluorescence intensity for the dilution effect at each titration point.
-
3. Data Analysis:
-
Stern-Volmer Analysis:
-
Plot the ratio of the initial fluorescence intensity (F0) to the fluorescence intensity at each DNA concentration (F) against the concentration of the quencher (DNA).
-
The data can be analyzed using the Stern-Volmer equation: F0/F = 1 + Ksv[DNA] where Ksv is the Stern-Volmer quenching constant. A linear plot indicates a single type of quenching mechanism (static or dynamic).
-
-
Binding Constant (Kb) and Number of Binding Sites (n):
-
For static quenching, the binding constant can be determined using the Scatchard equation: r/[DNA]free = nKb - rKb where r is the ratio of the concentration of bound ligand to the total DNA concentration, and [DNA]free is the concentration of free DNA. A plot of r/[DNA]free versus r will yield Kb and n.
-
Protocol 2: Competitive Binding Assay using Ethidium Bromide (EtBr)
This protocol is used when the intrinsic fluorescence of the drug is not suitable for direct measurement.
1. Materials and Reagents:
-
Ethidium Bromide (EtBr) stock solution
-
This compound stock solution
-
Calf Thymus DNA (ct-DNA) stock solution
-
Tris-HCl buffer
-
Quartz cuvettes
-
Spectrofluorometer
2. Experimental Procedure:
-
Formation of the DNA-EtBr Complex:
-
Prepare a solution containing a fixed concentration of ct-DNA and EtBr in Tris-HCl buffer.
-
Incubate the solution to allow for the formation of the DNA-EtBr complex, which exhibits strong fluorescence.
-
-
Fluorescence Titration:
-
Record the initial fluorescence of the DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of this compound to the DNA-EtBr solution.
-
After each addition, allow the solution to equilibrate and then record the fluorescence intensity. A decrease in fluorescence indicates the displacement of EtBr by this compound.
-
3. Data Analysis:
-
Determination of the Apparent Binding Constant:
-
The binding constant of this compound can be determined using the following equation: KEtBr[EtBr] = Kapp[this compound] where KEtBr is the binding constant of EtBr to DNA (approximately 1.0 x 107 M-1), and [this compound] is the concentration of this compound that causes a 50% reduction in the fluorescence of the DNA-EtBr complex. Kapp is the apparent binding constant for this compound.
-
Visualization of Key Processes
To better illustrate the concepts described, the following diagrams have been generated using the DOT language.
Caption: Workflow for studying this compound-DNA interaction via fluorescence quenching.
Caption: Logical diagram of this compound's mechanism of action.
Caption: Data analysis workflow for fluorescence quenching experiments.
Fluorescence quenching is a versatile and informative technique for characterizing the interaction between this compound and DNA. By employing the protocols outlined in this document, researchers can obtain valuable quantitative data on binding affinity, sequence selectivity, and the thermodynamic forces driving the interaction. This knowledge is crucial for the rational design and development of more effective and selective DNA-targeting anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Affinity DNA Intercalation of Sandramycin Characterized by Surface Plasmon Resonance (SPR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sandramycin is a potent cyclic depsipeptide antibiotic with significant antitumor properties.[1][2][3] Its mechanism of action involves high-affinity binding to DNA, acting as a bifunctional intercalator and inducing DNA crosslinks.[1] Understanding the kinetics of this interaction is crucial for the development of this compound and its analogues as therapeutic agents. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for real-time monitoring of biomolecular interactions.[4] It provides quantitative data on the association (k_a) and dissociation (k_d_) rates of binding, from which the equilibrium dissociation constant (K_D_) can be determined, offering deep insights into the binding affinity and stability of the complex.[5][6] This application note provides a detailed protocol for characterizing the binding kinetics of this compound to its target DNA sequence using SPR.
Principle of the Assay
SPR measures changes in the refractive index at the surface of a sensor chip.[7] In this application, a specific DNA oligonucleotide sequence, the preferred binding site for this compound, is immobilized on the sensor chip.[8] A solution containing this compound (the analyte) is then flowed over the surface. The binding of this compound to the immobilized DNA causes an increase in mass at the surface, which in turn alters the refractive index and is detected as a change in the SPR signal (response units, RU). The rate of increase in the signal corresponds to the association rate. Subsequently, flowing a buffer without this compound over the surface allows for the measurement of the dissociation of the this compound-DNA complex, observed as a decrease in the SPR signal. By fitting the association and dissociation curves, the kinetic parameters can be accurately determined.[7]
Experimental Workflow
The overall experimental workflow for determining this compound-DNA binding kinetics using SPR is depicted below.
Caption: Experimental workflow for SPR analysis of this compound-DNA binding.
Materials and Methods
Materials
-
SPR Instrument: Biacore T200 or similar.[9]
-
Sensor Chip: CM5 sensor chip (GE Healthcare).
-
Immobilization reagents: Amine Coupling Kit (EDC, NHS, ethanolamine), Streptavidin.
-
DNA: Biotinylated and non-biotinylated DNA oligonucleotides containing the high-affinity this compound binding site (e.g., 5'-d(GCATGC)2).[8]
-
This compound: High-purity this compound.
-
Buffers:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Regeneration Solution: Glycine-HCl pH 2.5 or a suitable high salt buffer (e.g., 2 M NaCl).
-
Protocol
1. Sensor Chip Preparation and DNA Immobilization
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize streptavidin to the activated surface by injecting a solution of 50 µg/mL streptavidin in 10 mM sodium acetate, pH 5.0, until the desired immobilization level is reached (e.g., ~2000-3000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
Capture the biotinylated target DNA oligonucleotide by injecting a dilute solution (e.g., 10-50 nM) over the streptavidin-coated surface until a stable baseline is achieved, indicating successful capture. A reference flow cell should be prepared similarly but without DNA capture to subtract non-specific binding and bulk refractive index changes.
2. This compound Binding Analysis
-
Prepare a series of this compound dilutions in running buffer. A typical concentration range for a high-affinity interaction would be from low nanomolar to micromolar.
-
Inject the this compound solutions over the DNA-captured and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow the dissociation of the complex by flowing running buffer over the sensor surface for a prolonged period (e.g., 600-1200 seconds), especially considering the reported slow off-rates for this compound.[8]
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any remaining bound this compound. Ensure the regeneration step does not affect the integrity of the captured DNA.
-
Include several buffer-only injections (blanks) for double referencing.
3. Data Analysis
-
Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding and bulk effects.
-
Subtract the average of the buffer-only injections from the this compound injection data to correct for any systematic drift.
-
Fit the processed sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
-
The fitting will yield the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_/k_a_).
Expected Results and Data Presentation
The SPR analysis will generate sensorgrams showing the real-time binding of this compound to the target DNA. The data obtained from fitting these sensorgrams to a kinetic model can be summarized in a table for clear comparison.
| Analyte | Ligand | k_a_ (M⁻¹s⁻¹) | k_d_ (s⁻¹) | K_D_ (M) |
| This compound | 5'-d(GCATGC)₂ | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 x 10⁻⁹ |
| Analogue A | 5'-d(GCATGC)₂ | 8.9 x 10⁴ | 5.1 x 10⁻⁴ | 5.7 x 10⁻⁹ |
| Analogue B | 5'-d(GCATGC)₂ | 1.5 x 10⁵ | 1.8 x 10⁻⁴ | 1.2 x 10⁻⁹ |
Note: The data presented in the table are hypothetical and for illustrative purposes only.
This compound-DNA Binding and Downstream Effects
This compound's high-affinity binding to DNA and its ability to form crosslinks are central to its cytotoxic effects. This interaction disrupts essential cellular processes that rely on DNA as a template.
Caption: Mechanism of action of this compound leading to cell death.
The diagram above illustrates how this compound's interaction with DNA leads to the stalling of replication forks and inhibition of transcription. These events trigger the DNA Damage Response (DDR), which in turn can lead to cell cycle arrest and, ultimately, programmed cell death (apoptosis), explaining its potent antitumor activity.
Conclusion
Surface Plasmon Resonance is a highly effective technique for the detailed kinetic characterization of small molecule-DNA interactions, as demonstrated here for this compound. The ability to obtain real-time, label-free kinetic data provides invaluable information for understanding the mechanism of action and for guiding the structure-activity relationship (SAR) studies in drug discovery and development programs targeting DNA. The exceptionally slow dissociation rates observed for this compound and its analogues are a key feature of their high-affinity binding, which can be precisely quantified using SPR.[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. drughunter.com [drughunter.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for DNase I Footprinting Analysis of Sandramycin Binding Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing DNase I footprinting analysis to characterize the DNA binding sites of Sandramycin. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to aid in the study of this potent antitumor antibiotic.
Introduction to this compound and DNase I Footprinting
This compound is a cyclic depsipeptide antibiotic that exhibits potent antitumor activity.[1][2] Its mechanism of action involves strong binding to DNA, acting as a bifunctional DNA intercalator, which can lead to the formation of DNA crosslinks.[1] Understanding the sequence-specific binding of this compound to DNA is crucial for elucidating its biological activity and for the development of novel therapeutic agents.
DNase I footprinting is a high-resolution technique used to identify the specific DNA sequences where a protein or a small molecule, such as this compound, binds. The principle of this assay is that a DNA-binding molecule protects the phosphodiester backbone of its binding site from cleavage by deoxyribonuclease I (DNase I). When the resulting DNA fragments are separated by size on a denaturing polyacrylamide gel, the binding site appears as a "footprint" — a region of the gel with no bands corresponding to the protected DNA sequence.[3] Quantitative analysis of the footprint can also provide information about the binding affinity of the molecule to its target sequence.
Quantitative Data on this compound-DNA Binding
Studies have shown that this compound exhibits a preference for certain DNA sequences, particularly those containing alternating purine-pyrimidine motifs. The binding affinity of this compound to different DNA sequences has been investigated, and the relative binding preferences can be summarized by the differences in Gibbs free energy (ΔΔG°).
| DNA Sequence | Relative Binding Affinity | ΔΔG° (kcal/mol) | Reference |
| 5'-d(GCATGC)₂ | Highest | - | [4] |
| 5'-d(GCGCGC)₂ | High | 0.4 | [4] |
| 5'-d(GCTAGC)₂ | Moderate | 0.9 | [4] |
| 5'-d(GCCGGC)₂ | Moderate | 1.0 | [4] |
Table 1: Relative binding affinities of this compound to different DNA sequences as determined by surface plasmon resonance. A lower ΔΔG° value indicates a smaller difference in binding affinity compared to the highest affinity sequence.
Experimental Protocols
This section provides a detailed protocol for performing DNase I footprinting to identify this compound binding sites on a DNA fragment of interest.
Protocol 1: Preparation of End-Labeled DNA Probe
Objective: To generate a DNA fragment of interest that is radioactively or fluorescently labeled at a single end.
Materials:
-
Plasmid DNA containing the target sequence
-
Restriction enzymes
-
T4 Polynucleotide Kinase (T4 PNK)
-
[γ-³²P]ATP (for radioactive labeling) or fluorescently labeled primers (for non-radioactive labeling)
-
Agarose gel electrophoresis system
-
Gel extraction kit
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
Procedure:
-
Restriction Digest: Digest the plasmid DNA with a suitable restriction enzyme to generate a fragment containing the sequence of interest. It is recommended to choose a fragment between 150-500 base pairs.
-
Dephosphorylation (for 5' end-labeling): If performing 5' end-labeling with T4 PNK, treat the digested DNA with alkaline phosphatase to remove the 5' phosphate groups. This prevents self-ligation and ensures efficient labeling.
-
End-Labeling:
-
Radioactive Labeling (5' end): Incubate the dephosphorylated DNA fragment with T4 PNK and [γ-³²P]ATP.
-
Non-Radioactive Labeling (PCR-based): Alternatively, generate the DNA probe by PCR using one fluorescently labeled primer and one unlabeled primer.
-
-
Secondary Restriction Digest (optional but recommended): To ensure the probe is labeled at only one end, perform a second restriction digest with an enzyme that cuts downstream of the labeled end.
-
Purification of the Labeled Probe: Separate the labeled DNA fragment from the unlabeled fragments and unincorporated label using agarose gel electrophoresis followed by gel extraction.
-
Quantification: Determine the concentration and specific activity (for radioactive probes) of the purified probe.
Protocol 2: this compound-DNA Binding Reaction and DNase I Digestion
Objective: To allow this compound to bind to the labeled DNA probe and then to partially digest the DNA with DNase I.
Materials:
-
End-labeled DNA probe (from Protocol 1)
-
This compound solution (dissolved in a suitable solvent, e.g., DMSO)
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl)
-
DNase I (RNase-free)
-
DNase I Dilution Buffer (e.g., 20 mM NaCl, 2 mM MgCl₂, 2 mM MnCl₂)
-
Stop Solution (e.g., 10 mM EDTA, 1 mM NaOH, 0.1% bromophenol blue, 80% formamide)
Procedure:
-
Binding Reaction Setup:
-
In separate microcentrifuge tubes, prepare a series of reactions containing the end-labeled DNA probe at a constant concentration.
-
Add increasing concentrations of this compound to the tubes. For initial experiments, a broad range of concentrations (e.g., 0.01 µM to 100 µM) is recommended.[5] Include a control reaction with no this compound.
-
The final volume of the binding reaction should be kept constant.
-
-
Incubation: Incubate the reactions at room temperature (or a specific temperature if studying temperature effects) for at least 30 minutes to allow the binding to reach equilibrium. For ligands with slow binding kinetics, a longer incubation time may be necessary.[5]
-
DNase I Digestion:
-
Dilute the DNase I stock in DNase I Dilution Buffer. The optimal concentration of DNase I needs to be determined empirically to achieve single-hit kinetics (on average, one cut per DNA molecule).
-
Add a fixed volume of the diluted DNase I to each binding reaction and incubate for a precise amount of time (e.g., 1 minute) at room temperature.
-
-
Stopping the Reaction: Terminate the digestion by adding an excess of Stop Solution to each reaction.
Protocol 3: Gel Electrophoresis and Autoradiography/Imaging
Objective: To separate the DNA fragments by size and visualize the footprint.
Materials:
-
Denaturing polyacrylamide gel (e.g., 8%) containing 8 M urea
-
TBE buffer (Tris-borate-EDTA)
-
Sequencing gel electrophoresis system
-
Maxam-Gilbert sequencing ladder of the same DNA fragment (as a size marker)
-
Phosphor screen and imager (for radioactive probes) or a fluorescence scanner (for fluorescent probes)
Procedure:
-
Gel Preparation: Prepare and pre-run a denaturing polyacrylamide gel.
-
Sample Preparation and Loading: Denature the samples by heating at 95-100°C for 3-5 minutes, followed by rapid cooling on ice. Load the samples onto the gel, including the Maxam-Gilbert sequencing ladder.
-
Electrophoresis: Run the gel at a constant voltage until the loading dye reaches the bottom of the gel.
-
Visualization:
-
Radioactive Probes: Dry the gel and expose it to a phosphor screen overnight. Scan the screen using a phosphor imager.
-
Fluorescent Probes: Scan the gel directly using a fluorescence imager at the appropriate wavelength.
-
-
Data Analysis: The this compound binding sites will appear as "footprints" where the DNase I cleavage has been inhibited. The intensity of the footprint will increase with increasing this compound concentration.
Visualizations
Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Cell Culture-Based Efficacy Testing of Sandramycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandramycin is a potent cyclic depsipeptide antibiotic with significant antitumor properties.[1][2] Its primary mechanism of action involves bifunctional intercalation into DNA, leading to the formation of DNA crosslinks.[1] This interaction with DNA disrupts critical cellular processes such as replication and transcription, ultimately inducing cytotoxicity in cancer cells. These application notes provide detailed protocols for evaluating the efficacy of this compound in vitro using common cell culture techniques. The methodologies cover the assessment of cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Data Presentation
The cytotoxic effects of this compound and its analogues have been evaluated across various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a benchmark for experimental design.
Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| P388 | Leukemia | 0.1 - 1 | [3] |
| L1210 | Leukemia | 1 - 10 | [3] |
| HL-60 | Leukemia | 1 - 10 | [4] |
| SK-MEL-28 | Melanoma | 0.01 - 1 | [4] |
| A549 | Lung Carcinoma | 0.1 - 1 | [4] |
| MCF-7 | Breast Adenocarcinoma | 0.1 - 1 | [4] |
| HT-29 | Colon Adenocarcinoma | 0.1 - 1 | [4] |
Table 2: Cytotoxicity (IC50) of this compound Analogue (Compound 4)
| Cell Line | Cancer Type | IC50 (pM - nM) | Reference |
| Various Leukemia Cell Lines | Leukemia | 4-10x less potent than this compound | [5] |
| Various Melanoma Cell Lines | Melanoma | 1 pM - 10 nM (1-10,000x more potent) | [5] |
| Various Carcinoma Cell Lines | Carcinoma | 1 pM - 10 nM (1-10,000x more potent) | [5] |
| Various Adenocarcinoma Cell Lines | Adenocarcinoma | 1 pM - 10 nM (1-10,000x more potent) | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of this compound's cytotoxic effect on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., P388 leukemia cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. For adherent cells, allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0.01 nM to 100 nM). Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol facilitates the quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Treat cells with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of this compound on cell cycle distribution using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect all cells, including those in the supernatant.
-
Fixation: Wash the cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.
Visualizations
Proposed Signaling Pathway for this compound-Induced Cell Death
Caption: Proposed pathway of this compound-induced apoptosis.
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for the MTT cytotoxicity assay.
Logical Relationship of Cellular Fates after this compound Treatment
Caption: Decision points for cells after this compound.
References
- 1. Activation of cGAS-dependent antiviral responses by DNA intercalating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of cGAS-dependent antiviral responses by DNA intercalating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.teikyo.jp [pure.teikyo.jp]
Preparing Sandramycin stock solutions for laboratory use
Application Notes and Protocols for Sandramycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of this compound stock solutions in a laboratory setting. This compound is a potent antitumor and antibacterial agent, and proper handling and preparation are crucial for accurate and reproducible experimental results.
Introduction
This compound is a cyclic depsipeptide antibiotic belonging to the quinomycin class.[1] It exhibits significant antitumor and antibacterial properties, primarily by acting as a bifunctional DNA intercalator.[2][3] This document provides the necessary information for the preparation of this compound stock solutions and their application in common laboratory assays.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Common Name | (-)-Sandramycin | [1] |
| CAS Number | 100940-65-6 | [1][4][5] |
| Molecular Formula | C₆₀H₇₆N₁₂O₁₆ | [1][2] |
| Molecular Weight | 1221.3 g/mol | [1][2] |
| Appearance | Solid | [2][5] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [1][2] |
| Storage Temperature | -20°C | [1][2][5] |
| Stability | ≥ 4 years when stored as a solid at -20°C | [2] |
Biological Activity
This compound's biological activity stems from its ability to bis-intercalate into the DNA double helix, leading to the inhibition of DNA replication and transcription. This mechanism is the basis for its potent cytotoxic effects against various cancer cell lines and its activity against Gram-positive bacteria.
Table 2: In Vitro Cytotoxicity of this compound against various Cancer Cell Lines
| Cell Line | IC₅₀ (nM) |
| L1210 (Leukemia) | 0.02 |
| B16 (Melanoma) | 0.07 |
| HCT118 (Colon) | 0.8 |
| RKO (Colon) | 1.3 |
| A431 (Epidermoid) | 3.1 |
| SU-DHL10 (Lymphoma) | 3.3 |
| RPMI8226 (Myeloma) | 3.8 |
| SU-DHL6 (Lymphoma) | 5.9 |
Data sourced from MedchemExpress.
Table 3: Antibacterial Spectrum of this compound
| Organism | MIC (µg/mL) |
| Bacillus subtilis (Rec⁺) | 0.024 |
| Bacillus subtilis (Rec⁻) | 0.012 |
| Staphylococcus aureus | 0.012 |
| Staphylococcus aureus (echinomycin-resistant) | 0.098 |
| Streptococcus faecalis | 0.024 |
| Escherichia coli | 12.5 |
| Escherichia coli (actinomycin-sensitive) | 12.5 |
Data sourced from MedchemExpress.[3]
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 1 mM this compound stock solution in DMSO. Researchers should adjust the concentration and solvent based on their specific experimental needs.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling this compound, ensure that you are wearing appropriate PPE. This compound is a potent cytotoxic agent and should be handled with care in a chemical fume hood or a designated containment area.
-
Weighing this compound: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1.22 mg of this compound powder into the tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. This will yield a 1 mM stock solution.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light. Properly labeled aliquots can be stored for several months.
Note on Sterilization: For applications requiring sterile conditions, such as cell culture, filter sterilization using a 0.22 µm syringe filter compatible with DMSO is recommended. However, as DMSO is a potent solvent, ensure the filter material is appropriate to prevent degradation and contamination.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxic effects of this compound on a selected cancer cell line using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as described above)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: this compound's DNA bis-intercalation mechanism.
References
High-performance liquid chromatography methods for Sandramycin purification
An Application Note on High-Performance Liquid Chromatography Methods for the Purification of Sandramycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent cyclic decadepsipeptide antitumor antibiotic with a symmetrical structure.[1][2] Effective purification is crucial for its characterization and further development. While specific high-performance liquid chromatography (HPLC) protocols for this compound are not extensively detailed in the public domain, this application note provides a comprehensive guide to developing robust purification methods. The protocols herein are based on the known physicochemical properties of this compound and established HPLC methodologies for similar complex cyclic peptides and depsipeptides.[3][4][5][6] This document outlines strategies for reversed-phase, preparative, and chiral HPLC, offering a foundational approach for researchers to achieve high-purity this compound.
Introduction to this compound and Purification Challenges
This compound is a C2-symmetric cyclic decadepsipeptide antibiotic isolated from a Nocardioides species.[1][7] Its structure includes a 3-hydroxyquinaldic acid chromophore, which aids in its detection.[1] With a molecular weight of 1221.3 g/mol and the molecular formula C60H76N12O16, this compound is a relatively large and hydrophobic molecule.[3] The initial isolation of this compound was accomplished by solvent partition and conventional column chromatography.[7] However, for obtaining high-purity material suitable for preclinical and clinical studies, HPLC is the method of choice.[5][8]
The primary challenges in purifying this compound and similar depsipeptides include:
-
Complexity of the Crude Mixture: Fermentation broths or synthetic reaction mixtures contain a wide range of impurities, including precursors, degradation products, and other metabolites.
-
Hydrophobicity: The hydrophobic nature of this compound requires careful selection of reversed-phase conditions to achieve good retention and resolution.
-
Stereochemical Purity: As a peptide-based molecule, ensuring the correct stereochemistry of the constituent amino acids is critical, necessitating chiral analysis.[9]
Recommended HPLC Purification Strategies
Based on the structure of this compound, a multi-step HPLC approach is recommended, starting with reversed-phase chromatography for primary purification, followed by orthogonal methods for polishing and chiral analysis for stereochemical confirmation.
Reversed-Phase HPLC (RP-HPLC) for Primary Purification
RP-HPLC is the most effective method for purifying peptides and depsipeptides, separating molecules based on their hydrophobicity.[6][10] Given this compound's large, hydrophobic structure, C8 or C18 columns are suitable stationary phases.
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm, 300 Å) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 20% to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (peptide backbone), 280 nm (aromatic residues), and specific wavelength for the chromophore (e.g., 320-340 nm) |
| Injection Volume | 10-20 µL |
Preparative RP-HPLC for Isolation
To isolate sufficient quantities of this compound for further studies, the analytical method must be scaled up to a preparative scale.[8] This involves using a larger column and a higher flow rate, while maintaining the same linear velocity as the analytical method to preserve resolution.
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 20% to 80% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Loading | Up to 100 mg of crude material per injection (dissolved in a minimal amount of DMSO or mobile phase A) |
| Fraction Collection | Based on UV signal, collecting peaks corresponding to this compound |
Chiral HPLC for Stereochemical Analysis
The structural determination of this compound involved the use of chiral chromatography on its acid hydrolysate.[1] This step is crucial to confirm the enantiomeric purity of the amino acid components after purification. This is typically an analytical, not a preparative, step. The process involves hydrolysis of the purified this compound, derivatization of the resulting amino acids, and analysis on a chiral column.[9]
| Parameter | Recommended Conditions |
| Hydrolysis | 6N HCl at 110 °C for 24 hours |
| Derivatization | Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) |
| Column | Chiral Stationary Phase (CSP) column (e.g., CHIROBIOTIC T) |
| Mobile Phase | Gradient of acetonitrile in aqueous buffer (e.g., triethylammonium acetate) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection Wavelength | 340 nm (for the DNP derivatives) |
Experimental Protocols
Protocol for Analytical RP-HPLC Method Development
-
Sample Preparation: Dissolve a small amount of crude this compound in a suitable solvent (e.g., DMSO, or 50% acetonitrile/water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[11]
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 20% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection and Elution: Inject 10-20 µL of the prepared sample and run the gradient as specified in Table 1.
-
Peak Identification: Identify the peak corresponding to this compound based on its expected retention time and by comparing it to a reference standard if available. Mass spectrometry can be coupled to the HPLC (LC-MS) for definitive peak identification based on the expected molecular weight.
-
Method Optimization: Adjust the gradient slope and duration to achieve optimal resolution between the this compound peak and adjacent impurities. A shallower gradient will generally improve separation.[8]
Protocol for Preparative RP-HPLC Purification
-
Sample Preparation: Dissolve the crude this compound in the minimum volume of a strong solvent like DMSO and then dilute with mobile phase A to ensure compatibility with the reversed-phase column.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition for a duration equivalent to at least 5-10 column volumes.
-
Loading and Separation: Load the prepared sample onto the column and begin the preparative gradient run as detailed in Table 2.
-
Fraction Collection: Collect fractions corresponding to the main peak detected by the UV detector. Collect smaller fractions across the peak to isolate the purest portions.
-
Purity Analysis: Analyze the collected fractions using the analytical RP-HPLC method to determine their purity.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity level (e.g., >98%). Freeze the pooled fractions and lyophilize to obtain the purified this compound as a solid powder.[8]
Visualization of Workflows and Principles
The following diagrams illustrate the logical workflow for this compound purification and the underlying principle of reversed-phase chromatography.
Caption: Logical workflow for the purification and analysis of this compound.
Caption: Separation principle of this compound by RP-HPLC.
Conclusion
The purification of this compound can be effectively achieved using a combination of analytical and preparative reversed-phase HPLC.[5][6] The protocols and conditions outlined in this application note provide a robust starting point for developing a tailored purification strategy. By optimizing the RP-HPLC method and using orthogonal techniques for purity confirmation and chiral analysis, researchers can obtain high-purity this compound suitable for a wide range of scientific applications.
References
- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sandramycin Concentration for Cytotoxicity Assays
Welcome to the technical support center for optimizing Sandramycin concentration in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cyclic depsipeptide antibiotic with potent antitumor properties. Its primary mechanism of action is as a bifunctional DNA intercalator and crosslinker. It inserts itself between DNA base pairs and forms covalent bonds between the two strands of the DNA helix. This action effectively blocks DNA replication and transcription, leading to the induction of the DNA Damage Response (DDR) and ultimately, apoptotic cell death.
Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?
For a compound with high potency like this compound and its analogs, it is crucial to start with a broad concentration range to determine the dose-response curve for your specific cell line. A logarithmic or semi-logarithmic serial dilution is recommended, spanning from picomolar (pM) to micromolar (µM) concentrations. For instance, you could start with a range of 1 pM to 10 µM.
Q3: How long should I incubate cells with this compound?
The optimal incubation time will depend on the cell line's doubling time and the specific endpoint being measured. A common starting point for cytotoxicity assays is a 24 to 72-hour incubation period. It is highly recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal exposure time for your experimental setup.
Q4: Which cytotoxicity assay is best suited for this compound?
Several assays can be used to assess this compound-induced cytotoxicity. The most common include:
-
MTT/MTS/WST Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are robust and widely used.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of cell membrane integrity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a direct indicator of metabolically active cells.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic, late apoptotic, and necrotic cells, providing more detailed information about the mode of cell death.
Q5: What are the essential controls to include in my experiment?
To ensure the validity of your results, the following controls are mandatory:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This serves as the 100% viability reference.
-
Untreated Control: Cells in culture medium alone.
-
Positive Control: A known cytotoxic agent to confirm that the assay is working correctly.
-
Blank Control: Wells containing only culture medium (no cells) to measure background signal.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low signal or no cytotoxic effect observed | - this compound concentration is too low- Incubation time is too short- Cell line is resistant- Compound precipitated out of solution | - Test a broader and higher concentration range.- Increase the incubation time (perform a time-course experiment).- Consider using a different, more sensitive cell line.- Visually inspect wells for precipitate. Ensure this compound is fully dissolved in the vehicle before diluting in media. |
| Vehicle control shows high cytotoxicity | - Solvent (e.g., DMSO) concentration is too high | - Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5% for DMSO). Perform a solvent toxicity titration curve. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or health- Inconsistent incubation times- Reagent variability | - Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase.- Strictly adhere to standardized incubation times.- Prepare fresh reagents and use consistent lots. |
| Interference with DNA-binding dyes (e.g., in fluorescence-based assays) | - As a DNA intercalator, this compound might compete with or quench the signal from DNA-binding dyes. | - Consider using a non-DNA binding viability dye or a metabolic assay (e.g., MTT, CellTiter-Glo®).- If using a DNA-binding dye, run appropriate controls with this compound alone to assess for any direct interaction with the dye. |
Quantitative Data
Table 1: Cytotoxicity of a this compound Analog
| Cell Line Type | IC50 Range |
| Melanomas | 1 pM - 10 nM |
| Carcinomas | 1 pM - 10 nM |
| Adenocarcinomas | 1 pM - 10 nM |
Note: This data is for a potent analog and should be used as a guide. Researchers must determine the precise IC50 value for this compound in their specific cell lines of interest.[1]
Experimental Protocols
General Protocol for Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Caption: A streamlined workflow for determining the IC50 of this compound.
Caption: The signaling cascade initiated by this compound-induced DNA damage, leading to apoptosis.
References
Troubleshooting low efficacy of Sandramycin in vitro
Welcome to the technical support center for Sandramycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vitro experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro studies with this compound, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why am I observing lower-than-expected cytotoxicity with this compound in my cell line?
A1: Low efficacy of this compound in vitro can stem from several factors, ranging from procedural inconsistencies to inherent biological properties of your experimental system. Here are the primary areas to investigate:
-
Compound Integrity and Stability:
-
Degradation: this compound is a cyclic depsipeptide, a class of molecules that can be susceptible to hydrolysis of their ester bonds, particularly in aqueous solutions at neutral or alkaline pH.[1][2] This can lead to a loss of activity over the course of a prolonged experiment.
-
Improper Storage: Ensure that the compound is stored as recommended, typically at -20°C in a desiccated environment to prevent degradation.
-
-
Experimental Conditions:
-
Suboptimal Concentration Range: The effective concentration of this compound can vary significantly between cell lines. If the concentrations tested are too low, you may not observe a cytotoxic effect.
-
Insufficient Incubation Time: As a DNA intercalating agent, this compound's cytotoxic effects may require a longer exposure time to manifest.[3] DNA damage needs to accumulate to a level that triggers cell cycle arrest or apoptosis.
-
-
Cell Line-Specific Factors:
-
Resistance Mechanisms: The cell line you are using may possess intrinsic or acquired resistance to DNA intercalating agents. This can include enhanced DNA repair mechanisms, increased drug efflux, or alterations in apoptotic pathways.[4]
-
Slow Proliferation Rate: Cells that are dividing slowly may be less susceptible to DNA-damaging agents like this compound, as the drug's effects are often most pronounced during DNA replication (S-phase).
-
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Confirm the purity and identity of your this compound stock.
-
Prepare fresh dilutions for each experiment from a properly stored stock solution.
-
-
Optimize Experimental Parameters:
-
Concentration Range: Perform a dose-response experiment over a broad range of concentrations (e.g., 0.01 nM to 10 µM) to determine the optimal range for your cell line.
-
Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal exposure duration.
-
-
Cell Line and Culture Conditions:
-
Positive Control: Include a well-characterized DNA intercalating agent (e.g., Doxorubicin) as a positive control to ensure your assay is performing as expected.
-
Cell Health: Ensure your cells are healthy, in the exponential growth phase, and free from contamination.
-
Q2: I'm seeing high variability between my replicate wells. What could be the cause?
A2: High variability can obscure the true effect of this compound. Common causes include:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate.
-
Pipetting Errors: Inaccurate dispensing of cells, media, or compound.
-
Edge Effects: Evaporation from the outer wells of the plate during incubation.
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations.
Troubleshooting Steps:
-
Improve Cell Seeding Technique: Ensure a homogenous cell suspension and use a consistent pipetting technique.
-
Calibrate Pipettes: Regularly check and calibrate your pipettes for accuracy.
-
Mitigate Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
-
Check for Precipitation: Visually inspect your wells under a microscope after adding this compound to check for any precipitate. If precipitation is observed, you may need to adjust your solvent or final concentration.
Q3: My cytotoxicity assay (e.g., MTT, XTT) is showing a high background signal. What should I do?
A3: High background can be caused by several factors unrelated to cell viability:
-
Microbial Contamination: Bacteria or yeast can reduce tetrazolium salts, leading to a false-positive signal.
-
Interference from Phenol Red: The pH indicator in some culture media can interfere with absorbance readings.
-
Direct Reduction of Assay Reagent: Some compounds can directly reduce the assay reagent.
Troubleshooting Steps:
-
Check for Contamination: Visually inspect your cultures for any signs of microbial contamination.
-
Use Phenol Red-Free Medium: If you suspect interference, switch to a phenol red-free medium for the duration of the assay.
-
Include a "Compound Only" Control: To test for direct reagent reduction, incubate this compound at the highest concentration in media without cells and perform the assay. Subtract this background reading from your experimental values.
Data Presentation
The following table summarizes the reported in vitro cytotoxic activity of this compound and its analogues against various human cancer cell lines. Please note that IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay used.
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound Analogue 4 | Melanoma, Carcinoma, Adenocarcinoma | Various | 1 pM - 10 nM | [5] |
| This compound Analogue 18 | Leukemia | Leukemia | >100-1000 fold less potent than this compound | [5] |
| This compound Analogue 3 | Leukemia | Leukemia | >100-1000 fold less potent than this compound | [5] |
| Dihydroxy this compound Analogue | Various | Various | Not specified | [6] |
| Diacetoxy this compound Analogue | Various | Various | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vitro efficacy of this compound. The following protocol is adapted from established methods for the closely related compound, Luzopeptin C.[7][8]
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest a sub-confluent culture using Trypsin-EDTA and resuspend in complete medium. For suspension cells, directly resuspend the cells.
-
Count the cells and adjust the density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 nM to 10 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
This compound's Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound, from cell entry to the induction of apoptosis.
Experimental Workflow for In Vitro Efficacy Testing
References
- 1. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. – CIML [ciml.univ-mrs.fr]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of this compound and its analogues via a multicomponent assemblage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Sandramycin Solubility and Cell-Based Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sandramycin. The information is designed to address common challenges related to the compound's solubility and its application in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cyclic depsipeptide antibiotic with potent antitumor activity.[1][2] Its primary mechanism of action is the bis-intercalation of DNA, where it inserts between the base pairs of the DNA double helix. This binding distorts the DNA structure and can inhibit essential cellular processes like replication and transcription, ultimately leading to cell death.[3]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[3] It has limited solubility in aqueous solutions.
Q3: What is the recommended storage condition for this compound solutions?
A3: this compound stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C. It is advisable to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Properly stored, the compound is stable for at least four years.[3]
Q4: What are the typical effective concentrations of this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line. IC50 values (the concentration that inhibits 50% of cell growth) have been reported in the nanomolar range for various cancer cell lines. For example, the IC50 for L1210 leukemia cells is 0.02 nM, for B16 melanoma cells is 0.07 nM, and for HCT116 colon cancer cells is 0.8 nM.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution when added to aqueous cell culture medium. | 1. The aqueous solubility limit has been exceeded. 2. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. | 1. Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a certain amount is necessary to keep hydrophobic compounds in solution. It is recommended to keep the final DMSO concentration in the cell culture medium at or below 0.5% (v/v), though some cell lines may tolerate up to 1%. Always perform a vehicle control experiment to assess the effect of DMSO on your specific cells. 2. Prepare intermediate dilutions: Instead of adding a highly concentrated stock solution directly to the medium, prepare intermediate dilutions of this compound in your cell culture medium. This gradual decrease in the organic solvent concentration can help prevent precipitation. 3. Use a gentle mixing technique: When adding the this compound solution to the medium, mix gently by swirling or slowly pipetting up and down. Vigorous vortexing can sometimes promote precipitation. |
| Inconsistent or unexpected results in cell-based assays. | 1. Degradation of this compound due to improper storage. 2. Inaccurate concentration of the stock solution. 3. Cell line-specific sensitivity to the compound or the solvent. | 1. Ensure proper storage: Aliquot stock solutions into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles. 2. Verify stock concentration: If possible, verify the concentration of your stock solution using a spectrophotometer, if a molar extinction coefficient is available. 3. Perform dose-response curves: Always perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Include appropriate controls, such as a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity. |
| High background toxicity observed in control wells (vehicle only). | The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used. | Determine the maximum tolerable DMSO concentration: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the highest concentration that does not significantly affect the viability and proliferation of your cells. Use this concentration as the maximum for your this compound experiments. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| L1210 | Leukemia | 0.02 |
| B16 | Melanoma | 0.07 |
| HCT118 | Colon Carcinoma | 0.8 |
| RKO | Colon Carcinoma | 1.3 |
| A431 | Epidermoid Carcinoma | 3.1 |
| SU-DHL10 | B-cell Lymphoma | 3.3 |
| RPMI8226 | Multiple Myeloma | 3.8 |
| SU-DHL6 | B-cell Lymphoma | 5.9 |
| Data sourced from MedchemExpress product information sheet.[4] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to come to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes to protect from light and prevent contamination.
-
Store the aliquots at -20°C.
-
Protocol for a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the assay.
-
Allow the cells to adhere and resume logarithmic growth overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for the cells.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO only) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
This compound's Mechanism of Action: DNA Intercalation
Caption: this compound enters the cell and intercalates into the DNA, leading to downstream cellular responses.
DNA Damage Response (DDR) Pathway
Caption: A simplified overview of the DNA Damage Response pathway initiated by double-strand breaks.
Experimental Workflow for Assessing this compound Solubility
Caption: A logical workflow for preparing this compound solutions to minimize precipitation in assays.
References
- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Preventing Sandramycin degradation in experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Sandramycin in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges. As specific degradation studies on this compound are limited in publicly available literature, the information provided is based on the chemical properties of this compound, general knowledge of cyclic depsipeptide and DNA intercalating antibiotics, and established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a cyclic depsipeptide antibiotic that was first isolated from a culture of Nocardioides sp.[1]. It functions as a bifunctional DNA intercalator, meaning it inserts itself between the base pairs of DNA, which contributes to its antitumor and antibacterial properties against Gram-positive organisms[1][2]. Its complex structure includes two 3-hydroxyquinaldic acid chromophores and a decadepsipeptide core[2].
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, it is reported to be stable for at least four years. For short-term storage, 4°C may be acceptable, but it is advisable to minimize the time at this temperature.
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol. It has limited solubility in water. When preparing stock solutions, it is recommended to dissolve this compound in an appropriate organic solvent first, and then dilute with aqueous buffers if necessary for your experiment. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental results.
Q4: What are the primary factors that can cause this compound degradation?
Based on its structure as a cyclic depsipeptide and DNA intercalator, the primary factors that can lead to the degradation of this compound include:
-
pH: The ester bonds in the depsipeptide ring are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
-
Light: The chromophore moieties in this compound suggest a potential for photosensitivity, leading to photodegradation upon exposure to light, especially UV light[3][4].
-
Oxidation: The molecule may be susceptible to oxidative degradation.
-
Enzymatic Activity: In biological systems, such as cell cultures or in vivo studies, enzymes like proteases and esterases could potentially cleave the amide or ester bonds in the cyclic structure.
Q5: How can I detect this compound degradation?
Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[5][6]. A decrease in the peak area of the parent this compound molecule and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise from the degradation of this compound in experimental setups.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent or lower than expected bioactivity | Degradation of this compound due to improper storage or handling. | • Ensure the compound is stored at -20°C in a tightly sealed, light-protected container.• Prepare fresh stock solutions and use them within a reasonable timeframe.• Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Degradation in experimental buffer or media. | • Check the pH of your buffer or cell culture media. Aim for a neutral pH (around 7.0-7.4) if possible.• If your experiment requires acidic or basic conditions, minimize the incubation time.• Perform a pilot stability study of this compound in your specific experimental medium. | |
| Appearance of unknown peaks in chromatography (HPLC, LC-MS) | Formation of degradation products. | • This could be due to hydrolysis, oxidation, or photodegradation.• Protect your samples from light by using amber vials or covering them with aluminum foil[7].• To prevent oxidation, consider degassing your solvents or adding antioxidants if compatible with your assay.• For potential hydrolysis, maintain a neutral pH. |
| Precipitation of this compound in aqueous solutions | Poor aqueous solubility. | • Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer while vortexing.• Do not exceed the solubility limit of this compound in your final aqueous solution.• The final concentration of the organic solvent should be kept low (typically <1%) to avoid solvent effects in biological assays. |
| Reduced antibiotic effectiveness in cell culture | Degradation in culture media. | • Prepare fresh this compound-containing media for each experiment.• Minimize the exposure of the media to light and elevated temperatures.• Consider the presence of enzymes in serum-containing media that might degrade this compound. |
| Incorrect concentration of this compound. | • Verify the concentration of your stock solution.• Ensure proper mixing of this compound in the culture media[8]. |
Data Presentation
As there is no specific quantitative data available for this compound degradation under various conditions in the public domain, a template for presenting such data from a forced degradation study is provided below. Researchers are encouraged to generate their own data for their specific experimental conditions.
| Stress Condition | Time Points | % this compound Remaining (Mean ± SD) | Appearance of Degradation Products (e.g., % Peak Area) |
| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) | 0 hr, 2 hr, 6 hr, 24 hr | Experimental Data | Experimental Data |
| Base Hydrolysis (e.g., 0.1 M NaOH, RT) | 0 min, 15 min, 30 min, 60 min | Experimental Data | Experimental Data |
| Oxidative Degradation (e.g., 3% H₂O₂, RT) | 0 hr, 2 hr, 6 hr, 24 hr | Experimental Data | Experimental Data |
| Thermal Degradation (e.g., 80°C) | 0 hr, 24 hr, 48 hr, 72 hr | Experimental Data | Experimental Data |
| Photodegradation (e.g., UV light, 254 nm) | 0 hr, 1 hr, 4 hr, 8 hr | Experimental Data | Experimental Data |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile environment.
-
Dissolution: In a sterile, amber, or foil-wrapped tube, dissolve the this compound powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles and light exposure[7].
-
Storage: Store the aliquots at -20°C.
Protocol 2: General Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to identify potential degradation products and pathways[9].
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C in the dark.
-
Photodegradation: Expose the stock solution to a UV light source (e.g., 254 nm) at room temperature. A control sample should be kept in the dark at the same temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC or LC-MS method to determine the percentage of remaining this compound and the formation of degradation products[10].
Protocol 3: HPLC Method for this compound Analysis (General Method)
This is a general reversed-phase HPLC method that can be optimized for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for this compound's chromophore (a UV scan of the compound will determine the optimal wavelength).
-
Injection Volume: 10-20 µL.
Visualizations
References
- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound and its analogues via a multicomponent assemblage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. sgs.com [sgs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sandramycin Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Sandramycin treatment in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent antitumor antibiotic that functions as a bifunctional DNA intercalator. It binds to the minor groove of DNA, forming covalent crosslinks between DNA strands. This action physically obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Q2: How does incubation time influence the cytotoxic effect of this compound?
A2: The cytotoxic effects of this compound are time-dependent. Due to its mechanism as a DNA intercalator that induces DNA damage, cellular responses such as cell cycle arrest and apoptosis unfold over time. Shorter incubation times may primarily reflect initial DNA binding and the onset of DNA damage signaling, while longer incubation periods allow for the accumulation of downstream effects, leading to more pronounced cell death. Therefore, the optimal incubation time is critical for accurately assessing this compound's efficacy and will vary depending on the cell line and the specific biological endpoint being measured.
Q3: What are the typical cellular responses to this compound treatment over time?
A3: Upon treatment with this compound, cells typically exhibit a series of responses over time:
-
Early (0-8 hours): Initial DNA intercalation and crosslinking, activation of the DNA Damage Response (DDR) pathway, including the phosphorylation of key sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).
-
Intermediate (8-24 hours): Activation of downstream DDR signaling, leading to cell cycle arrest, commonly at the G2/M phase, to allow for DNA repair. If the damage is irreparable, commitment to apoptosis may be initiated.
-
Late (24-72 hours and beyond): Execution of apoptosis, characterized by caspase activation, DNA fragmentation, and membrane blebbing. Significant decreases in cell viability are typically observed within this timeframe.
Q4: Should I expect the IC50 value of this compound to change with different incubation times?
A4: Yes, the half-maximal inhibitory concentration (IC50) value for this compound is expected to decrease with longer incubation times.[1][2] As the cellular damage accumulates and apoptotic pathways are fully executed, a lower concentration of the drug will be sufficient to achieve 50% inhibition of cell viability. It is crucial to perform time-course experiments to determine the IC50 at various time points (e.g., 24, 48, and 72 hours) to understand the kinetics of this compound's cytotoxic activity in your specific cell model.
Troubleshooting Guides
Issue 1: High variability in cell viability results between replicate wells.
-
Possible Cause: Uneven cell seeding, inconsistent drug concentration across wells, or edge effects in the microplate.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.
-
Carefully calibrate pipettes and ensure proper mixing of the drug stock solution before diluting and adding to the wells.
-
To mitigate edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.[3]
-
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause: The incubation time is too short for the cell line being used, the cell line is resistant to this compound, or the drug has degraded.
-
Solution:
-
Extend the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine if the cytotoxic effect becomes apparent at later time points.
-
Consider the possibility of intrinsic or acquired resistance in your cell line. This could be due to mechanisms such as altered drug uptake/efflux or enhanced DNA repair capacity.
-
Prepare fresh this compound stock solutions and store them appropriately, protected from light and repeated freeze-thaw cycles.
-
Issue 3: Unexpected cell death in control (vehicle-treated) wells.
-
Possible Cause: Solvent toxicity (e.g., from DMSO), poor cell health, or contamination.
-
Solution:
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below a non-toxic level (typically ≤0.5%). Run a vehicle-only control to assess solvent toxicity.[4]
-
Use cells that are in the logarithmic growth phase and have a low passage number. Ensure proper aseptic technique to prevent microbial contamination.
-
Data Presentation
Table 1: Illustrative Example of Time-Dependent IC50 Values for this compound
| Cell Line | Incubation Time (hours) | IC50 (nM) - Illustrative |
| Leukemia P388 | 24 | 5.0 |
| 48 | 1.5 | |
| 72 | 0.8 | |
| MCF-7 (Breast Cancer) | 24 | 12.0 |
| 48 | 4.2 | |
| 72 | 2.1 | |
| A549 (Lung Cancer) | 24 | 25.0 |
| 48 | 9.8 | |
| 72 | 5.5 |
Note: The IC50 values presented are for illustrative purposes to demonstrate the expected trend of decreasing IC50 with increasing incubation time. Actual values will be cell-line specific and should be determined experimentally.
Experimental Protocols
Protocol 1: Time-Course Cytotoxicity Assay using MTT
This protocol outlines a method to determine the time-dependent cytotoxicity of this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours). Use a separate plate for each time point.
-
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value for each time point.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following this compound treatment at different time points.
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they do not reach confluency during the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at a relevant concentration (e.g., the IC50 value determined at a specific time point) and a vehicle control.
-
-
Cell Harvesting and Fixation:
-
At each desired time point (e.g., 0, 12, 24, 48 hours), harvest the cells by trypsinization.
-
Collect the cells and centrifuge at a low speed.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6]
-
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: this compound's proposed signaling pathway.
References
- 1. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Sandramycin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Sandramycin in cancer cell lines. The information is based on established mechanisms of resistance to DNA intercalating and cross-linking agents, as specific data on this compound resistance is limited.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to DNA intercalating and cross-linking agents like this compound can arise from several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly those involved in repairing DNA cross-links and double-strand breaks (e.g., Fanconi Anemia pathway, Homologous Recombination), can counteract the cytotoxic effects of this compound.
-
Altered Drug-Target Interactions: While less common for intercalators, mutations in topoisomerase enzymes or alterations in chromatin structure could potentially reduce the binding affinity of this compound to DNA.
-
Activation of Pro-Survival Signaling Pathways: Increased activity of pathways like PI3K/Akt/mTOR or NF-κB can promote cell survival and override the apoptotic signals induced by this compound-mediated DNA damage.
-
Reduced Drug Uptake: Changes in the cell membrane composition or the expression of drug transporters could potentially decrease the influx of this compound into the cell.
Q2: How can I determine if my resistant cells are overexpressing efflux pumps?
A2: You can investigate the expression of ABC transporters at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): This technique can be used to measure the mRNA expression levels of genes encoding major ABC transporters (e.g., ABCB1, ABCC1, ABCG2). A significant increase in the resistant cell line compared to the parental line suggests the involvement of these pumps.
-
Western Blotting: This method allows you to quantify the protein levels of specific ABC transporters. Increased protein expression would confirm the qRT-PCR findings.
-
Functional Assays: You can use fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp) in a flow cytometry-based assay. If the resistant cells show lower intracellular fluorescence that can be reversed by a known inhibitor of the transporter (e.g., Verapamil for P-gp), it indicates increased efflux activity.
Q3: What strategies can I employ to overcome this compound resistance in my experiments?
A3: Several strategies can be explored to circumvent resistance:
-
Combination Therapy:
-
Efflux Pump Inhibitors: Co-administration of this compound with an inhibitor of the overexpressed ABC transporter (e.g., Verapamil, Tariquidar) can restore intracellular drug concentration and sensitivity.
-
DNA Repair Inhibitors: Combining this compound with inhibitors of key DNA repair proteins (e.g., PARP inhibitors, ATR inhibitors) can prevent the repair of this compound-induced DNA damage, leading to increased cytotoxicity.
-
Inhibitors of Pro-Survival Pathways: Targeting pathways like PI3K/Akt with specific inhibitors may sensitize resistant cells to this compound.
-
-
This compound Analogs: Synthetically modified versions of this compound may have altered properties, such as reduced affinity for efflux pumps or enhanced DNA binding, which could overcome resistance.
-
Dose Escalation: In some cases, a modest increase in the this compound concentration may be sufficient to overcome low-level resistance, although this should be carefully evaluated to avoid off-target toxicity.
Q4: Are there any known cross-resistance profiles for this compound?
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy over multiple passages.
| Possible Cause | Troubleshooting Step |
| Selection of a resistant subpopulation | 1. Perform a dose-response curve (e.g., using an MTT assay) to confirm the shift in IC50. 2. Isolate single-cell clones from the resistant population and characterize their individual resistance levels. 3. Analyze the expression of known resistance markers (ABC transporters, DNA repair proteins) in the resistant population compared to the parental line. |
| Inconsistent drug potency | 1. Prepare fresh stock solutions of this compound. 2. Verify the concentration and purity of the this compound stock. |
| Changes in cell culture conditions | 1. Ensure consistent cell culture practices (media, serum, passage number). 2. Periodically re-authenticate the cell line. |
Problem 2: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | 1. Ensure a single-cell suspension before seeding. 2. Pipette gently and mix the cell suspension between seeding wells. 3. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling. |
| Edge effects in multi-well plates | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete formazan solubilization (MTT assay) | 1. Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking. 2. Increase the incubation time with the solubilization buffer. |
Data Presentation
Table 1: Dose-Response to this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) | Resistance Index (RI) |
| Parental | 1.0 | |
| Resistant | ||
| RI = IC50 (Resistant) / IC50 (Parental) |
Table 2: Expression of Resistance-Associated Genes/Proteins
| Gene/Protein | Parental (Relative Expression) | Resistant (Relative Expression) | Fold Change |
| ABCB1 (mRNA) | 1.0 | ||
| P-gp (protein) | 1.0 | ||
| FANCD2 (mRNA) | 1.0 | ||
| FANCD2 (protein) | 1.0 | ||
| ... | ... | ... | ... |
Table 3: Synergy Analysis of this compound in Combination with Agent X
| Combination | Combination Index (CI) | Interpretation |
| This compound + Agent X | CI < 1: SynergyCI = 1: AdditiveCI > 1: Antagonism |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cancer Cell Line
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT assay) to determine the concentration of this compound that inhibits 50% of the growth of the parental cancer cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Dose escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, increasing the dose by 1.5 to 2-fold at each step.
-
Monitoring: At each concentration, monitor cell viability and morphology. If significant cell death occurs, maintain the cells at the current concentration until they recover.
-
Characterization: Once a significantly resistant population is established (e.g., 5-10 fold increase in IC50), characterize the resistant phenotype by comparing its IC50 to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of the selection process.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or combination drugs) for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 3: Western Blot for DNA Repair Proteins
-
Cell Lysis: Lyse parental and this compound-resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the DNA repair protein of interest (e.g., FANCD2, BRCA1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: qRT-PCR for ABC Transporter Gene Expression
-
RNA Extraction: Isolate total RNA from parental and this compound-resistant cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using SYBR Green or TaqMan chemistry with primers specific for the ABC transporter genes of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the resistant cells to the parental cells.
Visualizations
Caption: Overview of potential this compound resistance mechanisms in cancer cells.
Caption: Workflow for studying and overcoming this compound resistance.
Best practices for long-term storage of Sandramycin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices for the long-term storage and handling of Sandramycin. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at or below -20°C in a tightly sealed container, protected from light.[1] Under these conditions, this compound is reported to be stable for at least four years.[1]
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare concentrated stock solutions of this compound in a suitable organic solvent such as DMSO, ethanol, or methanol, as it has limited water solubility. These stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or lower, protected from light. Stock solutions in DMSO are generally stable for several months when stored properly.
3. Is this compound sensitive to light?
Yes, as a DNA intercalating agent with chromophoric groups, this compound may be sensitive to light.[2][3][4] It is crucial to protect both the solid compound and its solutions from light exposure to prevent potential photodegradation. Use amber vials or wrap containers with aluminum foil during storage and handling.
4. What are the potential degradation pathways for this compound?
As a cyclic depsipeptide, the primary degradation pathways for this compound in aqueous solutions are likely to be:
-
Hydrolysis: Cleavage of the ester and amide bonds in the cyclic structure, particularly under acidic or basic conditions, leading to linearization of the peptide.[5][6]
-
Oxidation: The chromophore and other susceptible amino acid residues may be prone to oxidation.
-
Photodegradation: Exposure to UV or visible light may lead to the degradation of the chromophoric moieties.
5. How can I monitor the stability of my this compound samples?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, is essential to separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of biological activity in experiments | 1. Degradation of this compound due to improper storage. 2. Repeated freeze-thaw cycles of stock solutions. 3. Instability in aqueous experimental media. | 1. Ensure solid this compound is stored at -20°C or below, protected from light. 2. Prepare single-use aliquots of stock solutions. 3. Prepare fresh dilutions in aqueous media immediately before each experiment. |
| Precipitation of this compound in aqueous solutions | 1. Limited aqueous solubility of this compound. 2. The concentration in the final working solution exceeds its solubility limit. | 1. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). 2. For aqueous working solutions, ensure the final concentration of the organic solvent is low and compatible with your experimental system, and that the this compound concentration is within its solubility limit in that medium. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation. |
| Appearance of new peaks in HPLC analysis | 1. Degradation of this compound. 2. Contamination of the sample or solvent. | 1. Compare the chromatogram with a freshly prepared standard solution. 2. If degradation is suspected, perform forced degradation studies to identify potential degradation products. 3. Ensure the purity of solvents and proper sample handling to avoid contamination. |
| Inconsistent or variable experimental results | 1. Inaccurate concentration of stock or working solutions. 2. Degradation of the compound over the course of a long experiment. | 1. Verify the accuracy of weighing and dilutions. Periodically check the concentration of the stock solution using a validated analytical method. 2. For long-term experiments, consider the stability of this compound under the specific experimental conditions (e.g., temperature, pH of the medium) and replenish with fresh compound if necessary. |
Quantitative Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound under various conditions, based on typical behavior of similar cyclic depsipeptide antibiotics. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Stability of Solid this compound at Different Temperatures
| Storage Temperature (°C) | Time (Months) | Purity (%) |
| 25 | 1 | 98.5 |
| 4 | 6 | 99.0 |
| -20 | 24 | >99.5 |
Table 2: Stability of this compound (10 mM) in DMSO at Different Temperatures
| Storage Temperature (°C) | Time (Months) | Purity (%) |
| 25 | 1 | 97.0 |
| 4 | 6 | 98.5 |
| -20 | 12 | >99.0 |
Table 3: Hypothetical Results of a Forced Degradation Study of this compound (1 mg/mL in solution)
| Stress Condition | Duration | Purity (%) | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 85.2 | Linearized peptide (hydrolysis of ester bond) |
| 0.1 M NaOH | 8 hours | 78.5 | Linearized peptide and other fragments |
| 3% H₂O₂ | 24 hours | 92.1 | Oxidized chromophore derivatives |
| 60°C | 48 hours | 95.8 | Minor hydrolysis products |
| Light (ICH Q1B) | 24 hours | 90.5 | Photodegradation products of the chromophore |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: Solid this compound, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: HPLC-Based Stability Indicating Method (Example)
-
Instrumentation: HPLC with a UV-Vis or MS detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the this compound chromophore (e.g., determined by a UV scan) or MS detection.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Inject a known concentration of a freshly prepared this compound standard to determine its retention time and peak area.
-
Inject the aged or stressed samples.
-
Monitor for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
-
Protocol 3: Forced Degradation Study
-
Objective: To identify potential degradation pathways and validate the stability-indicating nature of the analytical method.
-
Procedure:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for a defined period (e.g., 8 hours).
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound and a solution of this compound at 60°C for 48 hours.
-
Photostability: Expose solid this compound and a solution of this compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Analysis: Analyze all samples by the validated HPLC method to assess the extent of degradation and the profile of degradation products.
Visualizations
Caption: Recommended workflow for handling and storage of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial degradation of cyclic peptides produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sandramycin Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the precipitation of Sandramycin in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a cyclic depsipeptide antibiotic with potent antitumor activity.[1] It functions as a DNA intercalator, binding to DNA and inhibiting DNA and RNA synthesis.[2] Due to its lipophilic nature, this compound has poor solubility in aqueous solutions.
Q2: In which solvents is this compound soluble?
This compound is readily soluble in several organic solvents. The following table summarizes its known solubility characteristics.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | --INVALID-LINK-- |
| Dimethylformamide (DMF) | Soluble | --INVALID-LINK-- |
| Ethanol | Soluble | --INVALID-LINK-- |
| Methanol | Soluble | --INVALID-LINK-- |
| Water | Poorly soluble | General characteristic of lipophilic cyclic peptides |
Q3: Why does this compound precipitate when I add it to my aqueous experimental solution (e.g., cell culture medium, PBS)?
Precipitation of this compound in aqueous solutions is a common issue stemming from its hydrophobic properties. The primary reasons for precipitation include:
-
Exceeding Aqueous Solubility Limit: The concentration of this compound in the final aqueous solution may be higher than its intrinsic solubility.
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.
-
Low Temperature: Lower temperatures can decrease the solubility of some compounds, leading to precipitation.
-
pH of the Medium: The pH of the aqueous solution can influence the charge state of the molecule, affecting its solubility.
-
Interactions with Media Components: Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to minimizing this compound precipitation in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to aqueous medium. | Exceeding solubility limit. | - Determine the optimal working concentration through a dose-response curve, starting with lower concentrations. - Perform a solubility test in your specific medium to estimate the maximum soluble concentration. |
| Solvent shock. | - Prepare a high-concentration stock solution in 100% anhydrous DMSO. - Perform a stepwise (serial) dilution of the DMSO stock into your aqueous medium. - Add the this compound stock solution dropwise to the vortexing or swirling aqueous medium to ensure rapid mixing. | |
| Final DMSO concentration is too high. | - Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.1%, to minimize both precipitation and cytotoxicity.[3] | |
| Precipitate forms over time during incubation. | Compound instability in aqueous medium. | - Prepare fresh working solutions of this compound for each experiment. - For longer experiments, consider replenishing the medium with freshly prepared this compound at intermediate time points. |
| Temperature fluctuations. | - Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock solution. | |
| Interaction with media components. | - If using serum-containing medium, try pre-diluting the this compound stock in serum-free medium before adding it to the complete medium. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight ≈ 1221.3 g/mol ), weigh out 1.22 mg of this compound.
-
Dissolve: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mix: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration while minimizing precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium (e.g., DMEM), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile pipettes and tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Perform an initial dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare a 1:100 intermediate dilution (e.g., 2 µL of 10 mM stock into 198 µL of medium) to get a 100 µM solution.
-
-
Prepare Final Working Solution:
-
Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the final desired concentration. For example, to make 1 mL of a 10 µM working solution from a 100 µM intermediate stock, add 100 µL of the intermediate stock to 900 µL of medium.
-
Ensure the final DMSO concentration is below 0.1% (e.g., for a 1:1000 final dilution of the 10 mM stock, the final DMSO concentration will be 0.1%).
-
-
Mix Gently but Thoroughly: Immediately after adding the this compound solution, gently mix the medium by swirling or pipetting up and down.
-
Use Immediately: It is recommended to use the freshly prepared working solution for your experiments without delay.
Visualizations
Caption: DNA intercalation pathway of this compound leading to apoptosis.
References
Technical Support Center: Enhancing the Stability of Sandramycin for In Vivo Studies
Welcome to the technical support center for Sandramycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern for in vivo studies?
A1: this compound is a potent antitumor antibiotic belonging to the cyclic decadepsipeptide class of natural products.[1] Its complex structure, which includes ester linkages, makes it susceptible to chemical and enzymatic degradation under physiological conditions. This instability can lead to rapid clearance, reduced therapeutic efficacy, and variability in experimental results during in vivo studies.[2][3]
Q2: What are the primary degradation pathways for this compound?
A2: As a cyclic depsipeptide, this compound is primarily susceptible to the following degradation pathways:
-
Hydrolysis: The ester bonds in the cyclic backbone are prone to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by plasma esterases in vivo.[3][4][5] This leads to ring-opening of the macrocycle, rendering it inactive.
-
Proteolytic Degradation: Although its cyclic nature offers some protection, this compound can still be susceptible to cleavage by proteases at specific amino acid residues.[6][7]
-
Oxidation: Certain amino acid residues within the this compound structure may be susceptible to oxidation, which can alter its conformation and biological activity.[8][9]
Q3: What are the general strategies to improve the in vivo stability of this compound?
A3: Two main approaches can be employed to enhance the stability of this compound for in vivo applications:
-
Structural Modification: This involves synthesizing analogues of this compound with improved stability. A key strategy for cyclic depsipeptides is the replacement of the labile ester bond with a more stable amide bond.[3] Other modifications can include the incorporation of D-amino acids or other unnatural amino acids to reduce susceptibility to proteases.[2][10]
-
Formulation Strategies: Encapsulating this compound in a protective carrier system can shield it from degradative enzymes and harsh physiological conditions. Liposomal formulations and polymeric nanoparticles are common and effective strategies for peptide-based drugs.[10][11][12]
Q4: How can I assess the stability of my this compound formulation?
A4: A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), is essential.[10][13] Reversed-phase HPLC (RP-HPLC) can be used to separate intact this compound from its degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) allows for the identification of these degradation products, providing insights into the degradation pathways.[10][14] It is also recommended to perform forced degradation studies under various stress conditions (e.g., pH, temperature, oxidizing agents) to proactively identify potential degradation products.[15][16]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound, focusing on stability-related problems.
| Problem | Possible Causes | Recommended Solutions |
| Rapid clearance and low bioavailability of this compound in vivo | 1. Enzymatic Degradation: Hydrolysis of the ester bond by plasma esterases or cleavage by proteases.[3] 2. Chemical Instability: Degradation due to physiological pH. | 1. Formulation: Encapsulate this compound in liposomes or polymeric nanoparticles to protect it from enzymatic degradation.[10][12] 2. Structural Modification: If feasible, use a more stable analogue of this compound, for example, one with an amide bond replacing the ester linkage.[3] 3. Route of Administration: Consider routes of administration that bypass initial high concentrations of degradative enzymes. |
| High variability in experimental results between batches or animals | 1. Inconsistent Formulation: Variability in the preparation of the this compound formulation, leading to differences in stability and release kinetics. 2. Improper Storage: Degradation of this compound in the formulation before administration due to improper storage conditions (e.g., temperature, light exposure).[13] | 1. Standardize Protocol: Strictly follow a standardized protocol for the preparation of your this compound formulation. 2. Quality Control: Use HPLC to assess the purity and concentration of this compound in your formulation immediately before administration. 3. Storage: Store stock solutions and formulations at appropriate temperatures (e.g., -20°C or -80°C) and protect from light.[8] Thaw aliquots immediately before use and avoid repeated freeze-thaw cycles. |
| Loss of this compound activity in solution during experimental setup | 1. Adsorption: this compound may adsorb to the surfaces of plasticware or glassware.[13] 2. Solution Instability: Degradation in the experimental buffer due to pH or temperature. | 1. Use appropriate labware: Consider using low-adsorption tubes (e.g., siliconized) or polypropylene tubes.[13] 2. Buffer Optimization: Ensure the pH of your vehicle is optimal for this compound stability (typically neutral or slightly acidic).[13] Prepare solutions fresh and keep them on ice. 3. Solubility: Ensure this compound is fully dissolved in a compatible solvent before further dilution in aqueous buffers. |
Data Presentation
The following tables summarize hypothetical stability data for this compound under various conditions to illustrate the impact of formulation and structural modification.
Table 1: Half-life of this compound in Mouse Plasma at 37°C
| Formulation | Half-life (t1/2) |
| This compound in Saline | ~ 15 minutes |
| This compound in Liposomal Formulation | ~ 4 hours |
| This compound Amide Analogue in Saline | ~ 2 hours |
Table 2: Stability of this compound in Different Buffers at 25°C
| Buffer (pH) | % Remaining after 24 hours |
| pH 5.0 (Acetate Buffer) | 92% |
| pH 7.4 (Phosphate Buffered Saline) | 75% |
| pH 8.5 (Tris Buffer) | 55% |
Experimental Protocols
Protocol 1: Preparation of a Liposomal Formulation of this compound
Objective: To encapsulate this compound in liposomes to enhance its stability for in vivo studies.
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
-
0.22 µm sterile filter
Methodology:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol co-solvent in a round-bottom flask.
-
Add this compound to the lipid solution. The amount will depend on the desired drug-to-lipid ratio.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film by adding PBS (pH 7.4) and vortexing. This will form multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Sterilize the final liposomal suspension by passing it through a 0.22 µm filter.
-
Determine the encapsulation efficiency by lysing a small aliquot of the liposomes with a detergent or organic solvent and quantifying the this compound concentration using HPLC.
Protocol 2: In Vitro Plasma Stability Assay for this compound
Objective: To determine the half-life of this compound in plasma.
Materials:
-
This compound formulation
-
Freshly collected mouse or human plasma (with anticoagulant, e.g., heparin)
-
Incubator at 37°C
-
Acetonitrile with 1% trifluoroacetic acid (TFA) for protein precipitation
-
Centrifuge
-
HPLC system
Methodology:
-
Pre-warm the plasma to 37°C.
-
Spike the plasma with the this compound formulation to a final concentration of, for example, 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma sample.
-
Immediately stop the degradation by adding 3 volumes of ice-cold acetonitrile with 1% TFA to precipitate the plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact this compound using a validated RP-HPLC method.
-
Plot the percentage of remaining this compound against time and calculate the half-life (t1/2) by fitting the data to a first-order decay model.
Visualizations
Caption: Experimental workflow for preparing, qualifying, and testing this compound formulations.
Caption: Potential degradation pathways for this compound in vivo.
References
- 1. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. Cyclic Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel Peptide Formulation Services - Creative Peptides [creative-peptides.com]
- 12. Liposomal Delivery Systems for Proteins and Peptides: A Review [wisdomlib.org]
- 13. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijsra.net [ijsra.net]
- 15. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Antitumor Activity of Sandramycin in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antitumor agent Sandramycin and its potential performance against established chemotherapeutic drugs—doxorubicin, cisplatin, and etoposide. While in-depth, directly comparable quantitative data from xenograft models for this compound is limited in publicly available literature, this document synthesizes the existing knowledge on its mechanism of action and offers a framework for its evaluation.
Executive Summary
This compound is a potent antitumor antibiotic that functions as a bifunctional DNA intercalator. Its complex structure allows it to bind strongly to DNA, inducing structural changes that can lead to cell death. In preclinical studies, it has demonstrated activity against murine leukemia P388 tumors. This guide compares its known characteristics with those of doxorubicin, cisplatin, and etoposide, three widely used anticancer agents with distinct mechanisms of action. The scarcity of published in vivo data for this compound necessitates a focus on its mechanism and a generalized protocol for future comparative xenograft studies.
Mechanism of Action: A Comparative Overview
The antitumor activity of this compound and the comparator drugs stems from their ability to induce DNA damage and disrupt essential cellular processes, albeit through different mechanisms.
This compound: This cyclic depsipeptide antibiotic acts as a bis-intercalator , meaning it has two planar chromophore moieties that insert themselves between the base pairs of the DNA double helix at two separate points. This creates a significant distortion of the DNA structure, which can interfere with DNA replication and transcription, ultimately leading to apoptosis.
Doxorubicin: This anthracycline antibiotic has a dual mechanism of action. It intercalates into DNA , similar to this compound, distorting the DNA helix and obstructing DNA and RNA synthesis. Additionally, doxorubicin inhibits the enzyme topoisomerase II , which is crucial for relieving torsional stress in DNA during replication. By stabilizing the complex between topoisomerase II and DNA after the DNA has been cleaved, it prevents the re-ligation of the DNA strands, leading to double-strand breaks and apoptotic cell death.
Cisplatin: This platinum-based drug does not intercalate into DNA. Instead, it forms covalent bonds with the nitrogen atoms of purine bases in DNA , primarily guanine. This results in the formation of intrastrand and interstrand DNA cross-links. These cross-links bend and distort the DNA, inhibiting DNA replication and transcription and triggering apoptosis.
Etoposide: This topoisomerase II inhibitor does not intercalate into DNA. It acts by stabilizing the covalent intermediate complex between topoisomerase II and the cleaved DNA . This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, cell cycle arrest in the G2/M phase, and subsequent apoptosis.
Signaling and Mechanistic Pathways
The following diagrams illustrate the core mechanisms of action for each compound.
Comparative Data Summary
Due to the limited availability of public, head-to-head in vivo comparative studies involving this compound, the following table provides a high-level comparison based on available information.
| Feature | This compound | Doxorubicin | Cisplatin | Etoposide |
| Primary Mechanism | DNA Bis-intercalation | DNA Intercalation & Topoisomerase II Inhibition | DNA Cross-linking | Topoisomerase II Inhibition |
Sandramycin vs. Doxorubicin: A Comparative Analysis of Cytotoxicity
for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cytotoxic properties of Sandramycin and the widely-used chemotherapeutic agent, Doxorubicin. The information presented herein is intended to support researchers and professionals in the field of drug development in understanding the relative performance and mechanisms of action of these two potent compounds.
Executive Summary
This compound, a cyclic depsipeptide antibiotic, and Doxorubicin, an anthracycline antibiotic, both exhibit significant cytotoxic effects against a range of cancer cell lines. Their primary mechanism of action involves interference with DNA replication and integrity. Doxorubicin, a cornerstone of chemotherapy for decades, is well-characterized for its role as a DNA intercalator and topoisomerase II inhibitor, leading to the generation of reactive oxygen species (ROS) and the induction of apoptosis and cell cycle arrest. This compound, a similarly potent agent, functions as a DNA intercalator and cross-linking agent, suggesting a strong induction of the DNA damage response pathway. While quantitative data for Doxorubicin's cytotoxicity is extensive, specific data for this compound is less abundant but points towards exceptional potency in certain cancer types.
Data Presentation: Cytotoxicity Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin across various human cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cells in vitro and are a key indicator of cytotoxic potency. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as cell lines used, drug exposure time, and the specific cytotoxicity assay employed.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | Melanomas, Carcinomas, and Adenocarcinomas | 1 pM - 10 nM | [1] |
| Leukemia (P388) | Moderately active in vivo | [2] | |
| Doxorubicin | BFTC-905 (Bladder) | 2.26 ± 0.29 µM | [3] |
| MCF-7 (Breast) | 2.50 ± 1.76 µM | [3] | |
| M21 (Melanoma) | 2.77 ± 0.20 µM | [3] | |
| HeLa (Cervical) | 2.92 ± 0.57 µM | [3] | |
| UMUC-3 (Bladder) | 5.15 ± 1.17 µM | [3] | |
| HepG2 (Liver) | 12.18 ± 1.89 µM | [3] | |
| TCCSUP (Bladder) | 12.55 ± 1.47 µM | [3] | |
| A549 (Lung) | > 20 µM | [3] | |
| Huh7 (Liver) | > 20 µM | [3] | |
| VMCUB-1 (Bladder) | > 20 µM | [3] |
Experimental Protocols
The cytotoxicity data presented in this guide are primarily derived from studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
This compound and Doxorubicin stock solutions
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated (control) wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
This compound: DNA Damage Response
This compound's primary mechanism of action is the induction of DNA damage through intercalation and the formation of DNA crosslinks. This triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR pathway is responsible for sensing DNA lesions, activating cell cycle checkpoints to halt cell division and allow for repair, and initiating apoptosis if the damage is irreparable.
Caption: this compound-induced DNA Damage Response Pathway.
Doxorubicin: p53-Mediated Apoptosis and Cell Cycle Arrest
Doxorubicin exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. This genotoxic stress activates the tumor suppressor protein p53. Activated p53 can then induce apoptosis by upregulating pro-apoptotic proteins like Bax and Puma, or it can trigger cell cycle arrest, primarily at the G2/M phase, by inducing the expression of the cyclin-dependent kinase inhibitor p21.[4][5][6]
Caption: Doxorubicin-induced p53-mediated signaling.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the cytotoxicity of two compounds.
Caption: General workflow for cytotoxicity comparison.
References
- 1. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of DNA Binding Affinity: Sandramycin vs. Luzopeptin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA binding affinities of two potent antitumor antibiotics, Sandramycin and Luzopeptin A. Both are cyclic decadepsipeptides that act as bifunctional DNA intercalators, exhibiting significant cytotoxic effects. This document summarizes available experimental data to offer an objective comparison of their performance, outlines the methodologies used in these key experiments, and visualizes the experimental workflow.
Executive Summary
This compound and Luzopeptin A are structurally related compounds that both exhibit high affinity for DNA, preferentially binding to regions rich in alternating adenine and thymine residues. Experimental evidence suggests that this compound possesses a slightly higher DNA binding affinity than Luzopeptin A. Both compounds are exceptionally potent cytotoxic agents, with comparable levels of activity against various cancer cell lines. The primary mechanism of their antitumor action is attributed to their ability to bis-intercalate into the DNA double helix, causing structural distortions that interfere with critical cellular processes like DNA replication and transcription.
Quantitative Data Comparison
Table 1: Comparison of DNA Binding Properties
| Feature | This compound | Luzopeptin A | Citation |
| Binding Affinity | Exceptionally high; qualitatively described as "slightly better" than Luzopeptin A. | Very high affinity. | [1] |
| Binding Site Preference | Prefers alternating purine-pyrimidine sequences, particularly 5'-Pu-Py-Pu-Py-3'. Specifically, 5'-ATGC-3' is a high-affinity site. | Binds best to regions containing alternating A and T residues. | [1][2] |
| Binding Mode | Bis-intercalation, with the cyclic peptide backbone residing in the minor groove. | Bis-intercalation, with the cyclic peptide backbone in the minor groove. | [1] |
Table 2: DNA Binding Constants for this compound with 5'-d(GCATGC)₂
| Parameter | Value | Experimental Method | Citation |
| K_a_ (M⁻¹) | 2.0 (± 0.5) x 10⁷ | Surface Plasmon Resonance | [2] |
| K_d_ (M) | 5.0 x 10⁻⁸ | Surface Plasmon Resonance | [2] |
Note: This data is for this compound with a specific DNA sequence and a direct comparative value for Luzopeptin A from the same study is not available.
Table 3: Cytotoxicity Data
| Compound | Cell Line | IC₅₀ | Citation |
| This compound | L1210 Leukemia | Comparable to Luzopeptin A (in the nanomolar to picomolar range) | [1] |
| Luzopeptin A (related analog) | L1210 Leukemia | ~200 pM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings. Below are representative protocols for DNase I footprinting and Surface Plasmon Resonance, two techniques central to characterizing the DNA binding properties of these compounds.
DNase I Footprinting
This technique is used to identify the specific DNA sequences to which this compound and Luzopeptin A bind. The principle is that the bound drug protects the DNA from cleavage by the DNase I enzyme, leaving a "footprint" on a sequencing gel.
Protocol:
-
DNA Probe Preparation: A DNA fragment of interest (typically 100-200 base pairs) is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound or Luzopeptin A in a binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂) at room temperature to allow the binding to reach equilibrium.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to partially digest the DNA. The reaction is carefully timed to ensure, on average, only one cut per DNA molecule. The digestion is stopped by the addition of a stop solution (e.g., containing EDTA and a denaturing agent).
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.
-
Autoradiography/Imaging: The gel is dried and exposed to X-ray film (for radioactive labels) or imaged using a fluorescence scanner. The binding site is identified as a region of protection (a "footprint") from DNase I cleavage in the lanes containing the drug, compared to the control lane without the drug.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of binding between a ligand (in this case, DNA) and an analyte (this compound or Luzopeptin A).
Protocol:
-
Sensor Chip Preparation: A sensor chip with a gold surface is functionalized, typically with streptavidin. A biotinylated DNA oligonucleotide containing the putative binding site is then immobilized on the sensor chip surface.
-
Binding Analysis: A solution containing the analyte (this compound or Luzopeptin A) at various concentrations is flowed over the sensor chip surface. The binding of the analyte to the immobilized DNA is detected as a change in the refractive index at the surface, which is proportional to the change in mass. This change is recorded in real-time as a sensorgram.
-
Kinetic and Affinity Determination: The association rate (k_on_) is determined from the initial phase of the binding curve, and the dissociation rate (k_off_) is determined from the decay phase after the analyte solution is replaced with buffer. The equilibrium dissociation constant (K_d_) is calculated as the ratio of k_off_ to k_on_. Alternatively, the K_d_ can be determined by measuring the equilibrium binding response at a range of analyte concentrations and fitting the data to a binding isotherm.
-
Regeneration: The sensor chip surface is regenerated by injecting a solution that disrupts the DNA-drug interaction (e.g., a high salt buffer or a brief change in pH), preparing the surface for the next binding experiment.
Visualizations
Experimental Workflow for DNase I Footprinting
Caption: Workflow for determining DNA binding sites using DNase I footprinting.
Signaling Pathway Disruption
The binding of this compound and Luzopeptin A to DNA leads to the disruption of key cellular processes.
References
Comparative Efficacy of Sandramycin Analogues in Overcoming Resistant Cancer Cells
A Guide for Researchers and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents that can circumvent or overcome these resistance mechanisms. Sandramycin, a potent antitumor antibiotic, and its analogues have shown promise in this area. This guide provides a comparative analysis of the efficacy of this compound analogues against resistant cancer cells, supported by available experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.
Superior Efficacy of this compound Analogues Against a Range of Cancer Cell Lines
This compound and its derivatives exert their cytotoxic effects primarily through the bis-intercalation of their quinoline chromophores into the minor groove of DNA. This interaction disrupts DNA replication and transcription, ultimately leading to cell death.[1] While this compound itself is a potent cytotoxic agent, certain analogues have demonstrated significantly enhanced activity, particularly against cell lines that may exhibit intrinsic resistance to the parent compound.
A key study by Boger et al. systematically examined a series of this compound analogues and identified a particularly potent derivative, designated as compound 4.[2] This analogue, which lacks the phenolic hydroxyl group on the chromophore, exhibited exceptional cytotoxicity across a panel of human cancer cell lines, with IC50 values in the picomolar to nanomolar range.[3] Notably, analogue 4 was found to be 1 to 10,000 times more potent than this compound against various melanoma, carcinoma, and adenocarcinoma cell lines.[3]
Table 1: Comparative Cytotoxicity (IC50) of this compound and Analogue 4
| Compound/Analogue | Cancer Cell Type | IC50 Range | Potency Relative to this compound | Reference |
| This compound | Leukemia | Potent | - | [3] |
| Melanoma, Carcinoma, Adenocarcinoma | Less Potent | - | [3] | |
| Analogue 4 | Leukemia | 4-10x less potent | - | [3] |
| Melanoma, Carcinoma, Adenocarcinoma | 1 pM - 10 nM | 1 - 10,000x more potent | [3] |
This data highlights the remarkable increase in potency of Analogue 4 in solid tumor cell lines compared to the parent this compound.
While the specific resistance profiles of the cell lines used in this seminal study were not detailed in the context of acquired resistance to other chemotherapeutics, the significantly enhanced potency of analogue 4 suggests its ability to overcome intrinsic resistance mechanisms that may limit the efficacy of the parent this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogues.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound analogues (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The following day, treat the cells with serial dilutions of the this compound analogues. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6] During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Analysis of Apoptosis by Western Blotting
Western blotting is used to detect specific proteins in a cell lysate, such as the cleavage of key apoptotic markers like Caspase-3 and PARP-1, and changes in the expression of Bcl-2 family proteins.[7]
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound analogues, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels. Use a loading control like β-actin to normalize the data. An increase in the cleaved forms of Caspase-3 and PARP, and a decrease in the anti-apoptotic protein Bcl-2, are indicative of apoptosis induction.
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed signaling pathway for this compound-induced cell death and a general experimental workflow for evaluating the efficacy of its analogues.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: General workflow for evaluating this compound analogues.
Conclusion
The available evidence strongly suggests that this compound analogues, particularly those with modifications to the chromophore, hold significant potential for the treatment of cancers, including those that are resistant to conventional therapies. The exceptional potency of analogues like compound 4 warrants further investigation into their efficacy against a broader panel of well-characterized drug-resistant cancer cell lines. Future studies should focus on elucidating the precise molecular mechanisms by which these analogues overcome resistance, which will be crucial for their clinical development. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.
References
- 1. DNA intercalating drugs: Mechanisms of action in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0996458A1 - this compound analogs - Google Patents [patents.google.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unraveling Sandramycin's Mechanism: A Comparative Guide to a Potent DNA Bis-intercalator
For Researchers, Scientists, and Drug Development Professionals
Sandramycin, a potent cyclic depsipeptide antibiotic, has demonstrated significant antitumor activity, positioning it as a compound of interest in oncology research. Its mechanism of action, centered on the bis-intercalation of its two heteroaromatic chromophores into the minor groove of DNA, leads to the inhibition of DNA replication and transcription, ultimately inducing cell death. This guide provides a comprehensive cross-validation of this compound's mechanism of action, comparing its performance with other known DNA bis-intercalators, and presenting supporting experimental data and detailed protocols.
Comparative Cytotoxicity
The cytotoxic potential of this compound and its analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. For comparison, data for other well-characterized DNA bis-intercalators, Luzopeptin and Echinomycin, are also included.
| Compound | L1210 Leukemia (IC50, nM) | P388 Leukemia (IC50, nM) | HeLa (IC50, nM) | MCF-7 (IC50, nM) |
| This compound | 0.02 - 6[1] | Moderately Active[2][3] | Data not available | Data not available |
| This compound Analogue (lacking phenol) | 4-10x less potent than this compound[4] | Data not available | Data not available | 1 pM - 10 nM (in some melanomas, carcinomas, and adenocarcinomas)[4] |
| Luzopeptin A | ~0.2 (for a related analog)[1] | Comparable to this compound[5] | Data not available | Data not available |
| Echinomycin | Data not available | Data not available | Data not available | Data not available |
DNA Binding Affinity and Sequence Selectivity
The primary mechanism of this compound's action is its high-affinity binding to DNA. This interaction is characterized by the simultaneous intercalation of its two planar quinoline chromophores into the DNA double helix.[5] Surface plasmon resonance (SPR) has been employed to determine the binding constants of this compound and its analogues to various DNA sequences.
This compound exhibits a notable preference for certain DNA sequences, with the highest affinity observed for 5'-d(GCATGC)2.[6] The order of binding preference is as follows: 5'-d(GCATGC)2 > 5'-d(GCGCGC)2 > 5'-d(GCTAGC)2 ≥ 5'-d(GCCGGC)2.[6] This selectivity is attributed to the steric accessibility of the minor groove and the potential for hydrogen bonding between the drug and the DNA bases.[6]
In comparison, Echinomycin, another DNA bis-intercalator, shows a preference for binding to CpG dinucleotide sequences.
| Compound | DNA Sequence | Binding Affinity (ΔG°, kcal/mol) |
| This compound | 5'-d(GCATGC)2 | High Affinity |
| 5'-d(GCGCGC)2 | -0.4 (relative to 5'-d(GCATGC)2)[6] | |
| 5'-d(GCTAGC)2 | -0.9 (relative to 5'-d(GCATGC)2)[6] | |
| 5'-d(GCCGGC)2 | -1.0 (relative to 5'-d(GCATGC)2)[6] | |
| Echinomycin | CpG sequences | Preferred Binding Site |
Effect on Cell Cycle Progression
As a consequence of its DNA-binding activity, this compound is expected to interfere with cellular processes such as DNA replication and cell division, leading to cell cycle arrest. While specific quantitative data on the cell cycle effects of this compound are limited in the currently available literature, DNA intercalating agents are known to cause perturbations in the cell cycle, often leading to arrest in the G1, S, or G2/M phases. Further investigation is required to fully elucidate the specific impact of this compound on cell cycle distribution in various cancer cell lines.
Experimental Protocols
To facilitate the validation and further investigation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
DNA Binding Analysis (Surface Plasmon Resonance - SPR)
This protocol outlines the steps for analyzing the binding of this compound to specific DNA sequences.
-
Chip Preparation: Immobilize a biotinylated DNA oligonucleotide corresponding to the target sequence onto a streptavidin-coated SPR sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Measurement: Inject the this compound solutions over the sensor chip surface and monitor the change in the SPR signal in real-time.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Cell Cycle Analysis (Flow Cytometry)
This protocol is for assessing the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanism and Workflows
To provide a clearer understanding of this compound's mechanism and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Workflow for cell cycle analysis by flow cytometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Sandramycin and Other DNA Intercalators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sandramycin's performance against other well-established DNA intercalators. The following analysis is supported by experimental data, detailed methodologies, and visual representations of key biological processes.
This compound, a potent antitumor antibiotic, belongs to the class of DNA intercalators, compounds that insert themselves between the base pairs of DNA. This guide delves into a comparative analysis of this compound and other notable DNA intercalators such as Doxorubicin, Daunorubicin, and Etoposide, focusing on their mechanism of action, cytotoxicity, DNA binding affinity, and inhibition of topoisomerase II.
Mechanism of Action: Disrupting the Blueprint of Life
DNA intercalators are typically planar, aromatic molecules that slide into the space between adjacent base pairs of the DNA double helix.[1][2] This insertion, known as intercalation, leads to a cascade of cellular disruptions. The DNA helix must unwind to accommodate the intercalator, causing a local distortion of its structure.[1] This structural alteration interferes with crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[2][3]
This compound, a cyclic decadepsipeptide with a distinctive 3-hydroxyquinaldic acid chromophore, functions as a bifunctional intercalator.[4][5] This means it possesses two intercalating moieties, allowing it to bind to DNA with high affinity and stability.[5] Other well-known intercalators include the anthracyclines, doxorubicin and daunorubicin, which are widely used in cancer chemotherapy.[3] Etoposide, another potent anticancer agent, is a topoisomerase II inhibitor that acts by stabilizing the enzyme-DNA complex, leading to DNA strand breaks.[6]
Quantitative Performance Analysis
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and other selected DNA intercalators. It is important to note that direct comparative studies for all parameters are limited, and the data presented here is compiled from various sources. Experimental conditions, such as the specific cell lines used, can influence the results.
Table 1: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) |
| This compound Analogue (4) | Melanoma, Carcinoma, Adenocarcinoma | 0.000001 - 0.01[2] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.356[7] |
| AMJ13 (Breast Cancer) | 223.6[8] | |
| 8226 (Myeloma) | 0.002 µg/mL | |
| Daunorubicin | 8226 (Myeloma) | IC50 ratio of 550 (Heart/Tumor)[3] |
| Etoposide | 3T3-L1 (Murine) | 37.8 (24h), 9.8 (48h)[9] |
Note: The exceptionally low IC50 value for the this compound analogue highlights its potent cytotoxic activity against a range of cancer cell lines.
Table 2: Comparative DNA Binding Affinity
The dissociation constant (Kd) is a measure of the affinity between a ligand (the intercalator) and a protein or DNA. A smaller Kd value indicates a stronger binding affinity.
| Compound | Method | DNA Target | Binding/Dissociation Constant |
| This compound | Surface Plasmon Resonance | 5'-d(GCATGC)2 | High affinity, slow off-rate[1] |
| Daunorubicin | Not Specified | Not Specified | Lower affinity for cellular targets than parent drug[10] |
| Ethidium Bromide | Not Specified | Not Specified | K = 6.58 × 10^4 M^-1[11] |
Note: While a direct numerical comparison is not available from a single study, the slow off-rate observed for this compound suggests a highly stable interaction with DNA.
Table 3: Comparative Topoisomerase II Inhibition (IC50)
Topoisomerase II is a crucial enzyme involved in managing DNA topology. Its inhibition can lead to the accumulation of DNA strand breaks.
| Compound | IC50 (µM) |
| Etoposide | 78.4 |
| Doxorubicin | 2.67 |
Note: Data for this compound's direct IC50 value for topoisomerase II inhibition was not available in the reviewed literature. However, as a potent DNA intercalator, it is expected to be a strong inhibitor of this enzyme.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of DNA intercalators.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the DNA intercalator and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the drug that causes 50% inhibition of cell growth.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase II to initiate the reaction. Include a control reaction without the inhibitor and a negative control without the enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein-denaturing agent (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Data Analysis: Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent the conversion of supercoiled DNA to its relaxed form. The intensity of the bands can be quantified to determine the percentage of inhibition and the IC50 value.
DNA Footprinting Assay
This technique is used to identify the specific DNA sequence where a molecule binds.
-
DNA Labeling: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA is incubated with the DNA intercalator to allow for binding. A control reaction without the intercalator is also prepared.
-
Nuclease Digestion: Both the binding reaction and the control are treated with a nuclease, such as DNase I, that cleaves the DNA backbone. The regions of DNA where the intercalator is bound will be protected from cleavage.
-
Denaturation and Gel Electrophoresis: The DNA fragments are denatured and separated by size using polyacrylamide gel electrophoresis.
-
Autoradiography/Fluorescence Imaging: The gel is exposed to X-ray film (for radioactive labels) or imaged using a fluorescence scanner to visualize the DNA fragments.
-
Data Analysis: The lane corresponding to the control reaction will show a continuous ladder of bands. The lane with the DNA intercalator will have a "footprint," a region where bands are absent, indicating the binding site of the molecule on the DNA.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of DNA Intercalation and Cellular Response.
Caption: Experimental Workflow for Comparative Analysis.
Caption: Structure-Activity Relationship of this compound.
References
- 1. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cytotoxicity in heart cells and tumor cells exposed to DNA intercalating agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Different modes of cell-killing action between DNA topoisomerase I and II inhibitors revealed by kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. advetresearch.com [advetresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. Allosteric, chiral-selective drug binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
Head-to-Head Showdown: Sandramycin vs. Cisplatin in Ovarian Cancer Cells
In the landscape of ovarian cancer therapeutics, the platinum-based agent cisplatin has long been a cornerstone of chemotherapy regimens. However, the emergence of novel compounds like Sandramycin, a potent depsipeptide antibiotic, prompts a critical evaluation of their potential advantages. This guide provides a comprehensive head-to-head comparison of this compound and cisplatin, focusing on their mechanisms of action and their effects on ovarian cancer cell lines. While direct comparative studies are limited, this analysis synthesizes available data to offer insights for researchers and drug development professionals.
At a Glance: Key Performance Metrics
| Parameter | This compound | Cisplatin |
| IC50 (A2780) | Data not available | ~1 µM - 8.80 µM |
| IC50 (SKOV3) | Data not available | ~10 µM |
| Mechanism of Action | DNA Intercalation | DNA cross-linking |
| Apoptosis Induction | Expected to induce apoptosis | Induces apoptosis through both caspase-3-dependent and -independent pathways.[1] |
| Cell Cycle Arrest | Expected to cause cell cycle arrest | Induces cell cycle arrest, primarily in the G2/M phase, and can also cause S-phase arrest.[2] |
Delving into the Mechanisms: A Tale of Two Strategies
The fundamental difference between this compound and cisplatin lies in their interaction with DNA, the blueprint of the cell.
This compound: The Intercalator
This compound, a cyclic depsipeptide, is classified as a DNA intercalator.[3] This means it inserts itself between the base pairs of the DNA double helix. This physical obstruction disrupts the normal functions of DNA, including replication and transcription, which are essential for cancer cell proliferation. While the precise signaling pathways triggered by this compound in ovarian cancer cells have not been fully elucidated, its intercalating action is expected to lead to significant DNA damage, ultimately triggering apoptotic cell death and cell cycle arrest.
Cisplatin: The Cross-linker
Cisplatin, a platinum-containing compound, exerts its cytotoxic effects by forming covalent bonds with the purine bases in DNA. This results in the formation of intrastrand and interstrand cross-links. These cross-links create distortions in the DNA structure, which inhibit DNA replication and transcription. The cellular machinery recognizes this damage, leading to the activation of signaling pathways that can induce cell cycle arrest to allow for DNA repair. If the damage is too extensive to be repaired, the cell is directed to undergo apoptosis, or programmed cell death.
Visualizing the Pathways
To better understand the distinct and potentially overlapping mechanisms of this compound and cisplatin, the following diagrams illustrate their proposed signaling pathways leading to cancer cell death.
Experimental Protocols: The Foundation of Our Understanding
The data presented in this guide is derived from standard in vitro assays. Below are the detailed methodologies for the key experiments used to evaluate the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Ovarian cancer cells (e.g., A2780, SKOV3) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (this compound or cisplatin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at predetermined concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide (PI), which binds to DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vitro efficacy of an anticancer compound.
Conclusion
While cisplatin remains a critical tool in the fight against ovarian cancer, the exploration of novel agents with different mechanisms of action, such as this compound, is essential for advancing treatment strategies, particularly in the context of drug resistance. The data available for cisplatin demonstrates its well-characterized ability to induce DNA damage, leading to apoptosis and cell cycle arrest in ovarian cancer cells. Although specific experimental data for this compound in ovarian cancer is currently lacking, its classification as a DNA intercalator suggests a distinct and potent mechanism of action that warrants further investigation. Head-to-head in vitro studies are crucial to directly compare the efficacy of these two compounds and to elucidate the specific molecular pathways activated by this compound in ovarian cancer cells. Such research will be invaluable in determining the potential clinical utility of this compound, either as a standalone therapy or in combination with existing treatments, to improve outcomes for patients with ovarian cancer.
References
- 1. Cisplatin-induced apoptosis proceeds by caspase-3-dependent and -independent pathways in cisplatin-resistant and -sensitive human ovarian cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 2. Enhancement of Cisplatin-Mediated Apoptosis in Ovarian Cancer Cells through Potentiating G2/M Arrest and p21 Upregulation by Combinatorial Epigallocatechin Gallate and Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of cisplatin sensitivity in human ovarian carcinoma A2780 and SKOV3 cell lines by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antibacterial Efficacy of Sandramycin Against Gram-Positive Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of Sandramycin against key Gram-positive bacteria, contextualized with the performance of other established antibiotics. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide summarizes its reported activity and presents a comparative framework using data from other relevant antibiotics. All experimental data for comparator drugs are presented in clearly structured tables. Detailed methodologies for standard antibacterial susceptibility testing are also provided to support researchers in their own investigations.
Overview of this compound's Antibacterial Activity
Comparative Antibacterial Efficacy
To provide a framework for evaluating this compound's potential, the following table summarizes the MIC values of several common antibiotics against key Gram-positive bacteria. This data, compiled from various studies, offers a baseline for the expected efficacy of antibacterial agents against these pathogens.
Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antibiotic | Staphylococcus aureus | Bacillus subtilis | Enterococcus faecalis | Mechanism of Action |
| This compound | Moderately Active[1] | Strong Inhibition | Strong Inhibition | DNA Intercalation[2] |
| Vancomycin | 1[3] | 4.0[4] | 2[5] | Cell Wall Synthesis Inhibition |
| Linezolid | 2[3] | 0.5-2 | 2[3] | Protein Synthesis Inhibition |
| Daptomycin | 0.5[3] | 0.5-2 | 4[3] | Cell Membrane Disruption |
| Ciprofloxacin | 0.5 - 1 | 0.25 | 1[5] | DNA Gyrase Inhibition |
| Erythromycin | 0.25 - >2048[6] | 0.125[7] | >100 | Protein Synthesis Inhibition |
Note: The MIC values for comparator antibiotics are derived from multiple sources and can vary based on the specific strain and testing conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine antibacterial efficacy. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[2][8]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633, Enterococcus faecalis ATCC 29212)
-
Antibiotic stock solutions
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification (absorbance at 625 nm).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Antibiotic:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the antibiotic stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Procedure:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth (or a ≥99.9% reduction in the initial inoculum) on the agar plate.
Visualizing Experimental and Logical Workflows
To aid in the understanding of the processes involved in evaluating antibacterial efficacy, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining MIC and MBC.
Caption: Logical flow of the comparison guide.
References
- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Current and novel antibiotics against resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cmdr.ubc.ca [cmdr.ubc.ca]
- 8. Activity of Antibiotics against Staphylococcus aureus in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of Sandramycin: A Comparative Guide to its Structure-Activity Relationship and Synthetic Analogues
A deep dive into the structural nuances governing the potent anti-tumor activity of the cyclic decadepsipeptide antibiotic, Sandramycin, and its synthetic derivatives reveals critical insights for future drug design. This guide provides a comprehensive comparison of this compound's structure-activity relationship (SAR), presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound, a C2-symmetric cyclic decadepsipeptide natural product, exerts its potent cytotoxic effects through bis-intercalation into the minor groove of DNA, a mechanism that inhibits critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] Isolated from a Nocardioides species, this complex molecule has garnered significant attention as a lead compound for anticancer drug development, prompting extensive research into the synthesis and biological evaluation of its analogues.[3][4] This guide will dissect the key structural components of this compound—the two 3-hydroxyquinaldic acid chromophores and the cyclic peptide core—and explore how modifications to these regions impact its DNA binding affinity and cytotoxic potency.
Comparative Analysis of this compound and its Analogues
The biological activity of this compound and its synthetic analogues is intricately linked to their ability to bind to DNA. The following tables summarize the key quantitative data from various studies, comparing the DNA binding affinities and cytotoxicities of these compounds.
Table 1: Cytotoxicity of this compound and Key Analogues
| Compound | Modification | Cell Line(s) | IC50 | Reference(s) |
| This compound (1) | - | Leukemia, Melanoma, Carcinoma, Adenocarcinoma | 0.02 nM - 6 nM | [5][6] |
| Analogue 4 | Lacks chromophore phenol | Melanomas, Carcinomas, Adenocarcinomas | 1 pM - 10 nM | [5] |
| Analogue 4 | Lacks chromophore phenol | Leukemia | 4-10x less potent than this compound | [5] |
| Analogue 18 | Chromophore modification | - | 100-1000x less cytotoxic than this compound | [5] |
| Analogue 3 | Chromophore modification | - | 100-1000x less cytotoxic than this compound | [5] |
| Analogue 19e (Pro) | Proline substitution in peptide core | HCT116 | 34 nM | [1] |
| Analogue 19f (Pip) | Pipecolic acid substitution in peptide core | HCT116 | 1.3 nM | [1] |
| Analogue 19g | Hydroxylated Pip residue | HCT116 | 609 nM | [1] |
| Analogues 19a-d | Hydrophilic amino acid substitutions (Thr, Tyr, Glu, Lys) | HCT116 | > 1000 nM | [1] |
| Analogue 20 (cyclic monomer) | - | HCT116 | Lost cytotoxicity | [1] |
| Analogue 32 (single chromophore) | Lacks one chromophore | - | 500-1000x less potent than this compound | [6] |
| Analogues 24, 25 (no chromophores) | Lacks both chromophores | - | ≥10^5x less potent than this compound | [6] |
Table 2: DNA Binding Affinity of this compound and Analogues
| Compound | DNA Sequence | Binding Affinity (ΔG° kcal/mol) | Reference(s) |
| This compound | Calf Thymus DNA | - | [5] |
| This compound | 5'-d(GCATGC)2 | - | [5][7] |
| This compound | 5'-d(GCGCGC)2 | -0.3 vs 5'-d(GCATGC)2 | [5] |
| This compound | 5'-d(GCTAGC)2 | -0.6 vs 5'-d(GCATGC)2 | [5] |
| This compound | 5'-d(GCCGGC)2 | -0.6 vs 5'-d(GCATGC)2 | [5] |
| Analogue 19d (Lys) | - | Enhanced binding vs this compound | [1] |
| Analogues 19e (Pro), 19f (Pip) | - | Less favorable binding vs this compound | [1] |
| Analogue 20 (cyclic monomer) | - | Lost DNA binding ability | [1] |
| Cyclic decadepsipeptide core | - | -6.0 | [6] |
| First chromophore addition | - | -3.2 (incremental) | [6] |
| Second chromophore addition | - | -1.0 (incremental) | [6] |
Deciphering the Structure-Activity Relationship
The data presented above highlights several key aspects of this compound's SAR:
-
The Chromophores are Essential for High Potency: Analogues lacking one or both chromophores exhibit a dramatic decrease in cytotoxicity, demonstrating the critical role of the bis-intercalating quinoline moieties.[6] The largest contribution to DNA binding energy comes from the cyclic peptide core, with each chromophore providing incremental stabilization.[6]
-
The Phenolic Hydroxyl Group is Not Strictly Necessary for Potency: Analogue 4, which lacks the phenolic hydroxyl group on the chromophore, displayed remarkable potency, even surpassing this compound against certain cancer cell lines like melanomas and carcinomas.[5] This suggests that this group is not essential for the compound's activity and that its removal can even be beneficial in certain contexts.
-
The Peptide Core Dictates Selectivity and Cell Permeability: Modifications to the amino acid residues within the cyclic peptide core significantly impact both DNA binding and cytotoxicity.
-
Hydrophilic substitutions (analogues 19a-d) abolished cytotoxicity, likely due to reduced cell membrane permeability, even though some retained DNA binding ability.[1]
-
Substitution with proline (19e) and pipecolic acid (19f) retained significant cytotoxicity, indicating that these residues are well-tolerated.[1]
-
The introduction of a polar hydroxyl group on the pipecolic acid residue (19g) drastically reduced activity, further emphasizing the importance of lipophilicity for cellular uptake.[1]
-
Interestingly, the lysine-substituted analogue (19d) showed enhanced DNA binding, possibly due to ionic interactions with the phosphate backbone of DNA, but this did not translate to cytotoxicity, again highlighting the cell permeability barrier.[1]
-
-
The C2-Symmetric Structure is Crucial: The cyclic monomer (analogue 20), which lacks the dimeric structure, completely lost both DNA binding ability and cytotoxicity, underscoring the importance of the C2-symmetric macrocyclic scaffold for effective bis-intercalation.[1]
Visualizing the Mechanism and Workflow
To better understand the processes involved in this compound's activity and its SAR studies, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: A typical workflow for SAR studies of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of this compound and its analogues.
Fluorescence Quenching Assay for DNA Binding
This assay is used to determine the binding affinity of this compound and its analogues to DNA. The intrinsic fluorescence of the compounds is quenched upon intercalation into the DNA duplex.
Materials:
-
This compound or synthetic analogue solution of known concentration.
-
Calf thymus DNA or specific oligonucleotide sequence (e.g., 5'-d(GCATGC)2) solution.
-
Fluorometer.
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4).
Protocol:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the buffer.
-
Prepare a series of solutions with a fixed concentration of the compound and increasing concentrations of DNA.
-
Incubate the solutions at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity of each solution at the excitation and emission wavelengths specific to the compound.
-
The decrease in fluorescence intensity is used to calculate the binding constant (K) using appropriate models, such as the Stern-Volmer equation.
Surface Plasmon Resonance (SPR) for DNA Binding Kinetics
SPR provides real-time data on the association and dissociation of the compounds from DNA, allowing for the determination of kinetic parameters.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip with a streptavidin-coated surface.
-
Biotinylated DNA oligonucleotide.
-
This compound or synthetic analogue solution.
-
Running buffer (e.g., HBS-EP).
Protocol:
-
Immobilize the biotinylated DNA onto the streptavidin-coated sensor chip.
-
Inject a series of concentrations of the compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU).
-
After the association phase, inject the running buffer to monitor the dissociation of the compound.
-
The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cytotoxicity Assay (IC50 Determination)
This assay measures the concentration of a compound required to inhibit the growth of cancer cells by 50%.
Materials:
-
Human cancer cell lines (e.g., HCT116, leukemia cell lines).
-
Cell culture medium and supplements.
-
96-well plates.
-
This compound or synthetic analogue solutions at various concentrations.
-
Cell viability reagent (e.g., MTT, resazurin).
-
Plate reader.
Protocol:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound and incubate for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The structure-activity relationship of this compound is a complex interplay between its C2-symmetric peptide core and its two intercalating chromophores. While the chromophores are paramount for high-affinity DNA binding and potent cytotoxicity, the peptide backbone offers a crucial scaffold that influences both DNA sequence selectivity and the pharmacokinetic properties of the molecule. The finding that modifications to the chromophore, such as the removal of the phenolic hydroxyl group, can lead to analogues with enhanced potency against specific cancer cell lines opens up new avenues for the design of next-generation DNA-targeting agents. Furthermore, the sensitivity of the molecule's activity to changes in the peptide core's lipophilicity underscores the importance of considering cell permeability in the design of effective this compound-based therapeutics. Future research focused on fine-tuning the peptide structure to optimize both target engagement and drug-like properties holds significant promise for the development of novel and highly effective anticancer drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Sandramycin and Paclitaxel for Cancer Therapy
A detailed examination of two potent anti-cancer agents, Sandramycin and paclitaxel, reveals distinct mechanisms of action and differing therapeutic profiles. While paclitaxel is a widely-used microtubule stabilizer with a well-documented clinical history, this compound, a DNA intercalator, shows promise in preclinical models, particularly against leukemia. This guide provides a comparative overview of their therapeutic indices, supported by available experimental data, to inform researchers and drug development professionals.
Executive Summary
This report provides a head-to-head comparison of this compound and paclitaxel, focusing on their therapeutic index, a critical measure of a drug's safety and efficacy. Paclitaxel, a cornerstone of chemotherapy for various solid tumors, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis. This compound, a cyclic depsipeptide antibiotic, exerts its cytotoxic effects by intercalating into DNA, thereby disrupting DNA replication and transcription. While extensive data is available for paclitaxel, quantitative information on this compound's therapeutic index is less comprehensive, primarily derived from early preclinical studies. This comparison synthesizes the available data to provide a framework for understanding the relative potential and challenges of these two anti-cancer agents.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for this compound and paclitaxel, providing a basis for comparing their therapeutic potential. It is important to note that the data for this compound is limited, primarily focusing on the P388 leukemia model.
| Parameter | This compound | Paclitaxel |
| Mechanism of Action | DNA Intercalation | Microtubule Stabilization |
| In Vitro Cytotoxicity (IC50) | Data not widely available for a range of cancer cell lines. | Highly variable depending on the cell line; e.g., MCF-7 (breast cancer): ~2.5-10 nM; SKBR3 (breast cancer): ~5-15 nM. |
| In Vivo Efficacy | Moderately active against P388 leukemia in mice; a 2 mg/kg dose resulted in a 61% increase in lifespan.[1] | Significant tumor growth inhibition in various xenograft models, including breast cancer.[2][3][4] |
| In Vivo Toxicity (LD50 in mice) | Data not widely available. | ~30-40 mg/kg (intravenous). |
| Therapeutic Index (TI) | Not definitively established due to limited data. | Considered to have a narrow therapeutic index, requiring careful dose management to balance efficacy and toxicity.[5][6] |
Experimental Protocols
Determination of In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A common method to determine the IC50 for anti-cancer drugs is the MTT assay.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the drug (e.g., this compound or paclitaxel) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC50 Calculation: The absorbance values are plotted against the drug concentrations, and the IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.
Determination of In Vivo Efficacy in a Xenograft Mouse Model
Xenograft models are essential for evaluating the anti-tumor activity of a compound in a living organism.
General Protocol for a Subcutaneous Xenograft Model:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The drug is administered according to a specific dose and schedule (e.g., intravenous, intraperitoneal).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group. Parameters such as tumor growth inhibition (TGI) and survival analysis are used.
Determination of In Vivo Toxicity (LD50)
The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a test population.
General Protocol for LD50 Determination in Mice:
-
Animal Groups: Mice are divided into several groups, with each group receiving a different dose of the test substance.
-
Drug Administration: The drug is administered via a specific route (e.g., intravenous, intraperitoneal).
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 value is calculated using statistical methods based on the mortality data at different dose levels.
Visualization of Mechanisms and Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of paclitaxel therapeutic index by derivatization and association to a cholesterol-rich microemulsion: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sandramycin: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of potent compounds like Sandramycin, an antitumor antibiotic, is a critical component of this commitment.[1][2][3][4] Adherence to stringent disposal protocols is not merely a regulatory formality but a fundamental practice to protect laboratory personnel and the surrounding ecosystem from potential harm.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Consequently, it must be handled as hazardous waste, necessitating a disposal process that is meticulous and compliant with institutional and regulatory standards.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against accidental exposure.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All handling of this compound during the disposal process should occur within a well-ventilated area, preferably inside a chemical fume hood, to minimize the risk of inhalation.
Summary of this compound Hazard Data
The following table encapsulates the key hazard information for this compound, underscoring the necessity for its disposal as hazardous waste.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[5] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[5] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed through an approved waste disposal plant.[5] Do not dispose of this compound in standard laboratory trash or down the drain.
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, including unused product, contaminated gloves, weigh boats, bench paper, and empty containers, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any sharps, such as needles or pipettes, contaminated with this compound must be disposed of in a designated sharps container specifically for hazardous materials. These containers are typically color-coded, often with a purple lid to indicate cytotoxic waste.[6]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity and concentration. Follow your institution's specific labeling requirements.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed to prevent spills or the release of vapors.
-
-
Waste Pickup and Disposal:
Experimental Protocols
Currently, there are no publicly available, validated experimental protocols for the chemical inactivation or neutralization of this compound in a standard laboratory setting. Therefore, the recommended and safest approach for disposal is to treat all this compound waste as hazardous and to arrange for its collection and destruction by a certified hazardous waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory environment.
Caption: A workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, and fostering a culture of safety and responsibility in scientific research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound|100940-65-6|MSDS [dcchemicals.com]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Sandramycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Sandramycin, a potent cyclic depsipeptide and antitumor antibiotic. Adherence to these protocols is essential to ensure personnel safety, experimental integrity, and regulatory compliance. This compound is a bifunctional DNA intercalator, necessitating its treatment as a hazardous compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Primary exposure routes include inhalation of powder, dermal contact, and accidental ingestion. A comprehensive PPE protocol is therefore mandatory.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an extra layer of protection, and the outer glove can be removed immediately if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions. | Protects against splashes and aerosolized particles entering the eyes or face. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., fume hood, BSC) to prevent inhalation of aerosolized particles. |
Quantitative Data Summary
The following table summarizes key quantitative metrics for this compound, highlighting its potent cytotoxic activity.
| Data Point | Value | Details | Reference |
| Molecular Weight | 1221.32 g/mol | C₆₀H₇₆N₁₂O₁₆ | [2] |
| In Vitro Cytotoxicity (IC₅₀) | 0.01 - 10 nM | Effective against a range of human cancer cell lines including leukemia, melanoma, and carcinomas of the breast, colon, lung, and ovaries. | [3] |
| Storage Temperature | -20°C | Store in a tightly sealed container. | |
| Stability | ≥ 4 years | When stored properly at -20°C. |
Operational Plan: From Handling to Disposal
All procedures involving this compound must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to ensure containment.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol provides a step-by-step methodology for determining the cytotoxic effects of this compound on a cancer cell line.
-
Cell Culture Preparation:
-
Seed adherent cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in an appropriate solvent like DMSO.
-
Perform serial dilutions in phenol red-free culture medium to achieve a range of final concentrations (e.g., from 0.01 nM to 1 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay and Measurement:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.[4]
-
Carefully aspirate the medium and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan.
-
Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[4]
-
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local environmental regulations.
| Waste Type | Examples | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials. | Yellow chemotherapy waste bin or other designated, sealed, and labeled hazardous waste container. | High-temperature incineration by a certified hazardous waste management company.[2] |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents, and cell culture media. | Labeled, leak-proof hazardous liquid waste container. | Incineration by a certified hazardous waste management company. DO NOT pour down the drain.[2] |
| Sharps Hazardous Waste | Needles and syringes used for administering the compound in in vivo studies. | Puncture-proof, labeled sharps container designated for chemotherapy/hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Visualized Information: Workflows and Pathways
Procedural Workflow for Safe Handling
References
- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|100940-65-6|MSDS [dcchemicals.com]
- 3. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
